2-Bromo-3-(difluoromethoxy)thioanisole
Description
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Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-13-6-4-2-3-5(7(6)9)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXJCENQIWKHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-3-(difluoromethoxy)thioanisole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Introduction: The Emerging Importance of Fluorinated Scaffolds
The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethoxy group (-OCF₂H) is of particular interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. When combined with a thioanisole core, which is present in numerous pharmaceuticals, and a strategically placed bromine atom for further synthetic elaboration, the resulting molecule, 2-Bromo-3-(difluoromethoxy)thioanisole, represents a versatile scaffold for the synthesis of novel chemical entities. This guide addresses the current information gap for this compound by proposing a robust synthetic pathway and predicting its key characteristics.
Proposed Synthesis of this compound
A multi-step synthesis is proposed, starting from commercially available 2-bromophenol. The synthetic strategy is designed to introduce the required functional groups in a logical sequence, maximizing yield and purity at each stage.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a pathway involving the introduction of the methylthio group, followed by difluoromethoxylation of a phenolic precursor, and initial bromination of a suitable starting material.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis
The proposed forward synthesis involves four key steps:
-
Bromination of 2-Methoxyphenol: Introduction of a bromine atom at the position ortho to the hydroxyl group.
-
Demethylation: Conversion of the methoxy group to a hydroxyl group.
-
Difluoromethoxylation: Introduction of the difluoromethoxy group.
-
Thiolation and S-methylation: Conversion of the bromo-phenol to the target thioanisole.
Caption: Proposed forward synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-methoxyphenol
-
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings such as phenols. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Protocol:
-
To a solution of 2-methoxyphenol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-2-methoxyphenol.
-
Step 2: Synthesis of 3-Bromo-benzene-1,2-diol
-
Rationale: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers to the corresponding phenols. Dichloromethane (DCM) is a common inert solvent for this transformation.
-
Protocol:
-
Dissolve 3-Bromo-2-methoxyphenol (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C and add a solution of BBr₃ in DCM (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 3-Bromo-benzene-1,2-diol.
-
Step 3: Synthesis of 1-Bromo-2-(difluoromethoxy)phenol
-
Rationale: Difluoromethoxylation of phenols can be achieved using a variety of difluoromethylating agents. Chlorodifluoromethane (ClCF₂H) is a common and effective reagent for this transformation in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
-
Protocol:
-
To a solution of 3-Bromo-benzene-1,2-diol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Seal the reaction vessel and carefully introduce chlorodifluoromethane gas at a controlled pressure.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, carefully vent the excess gas, and dilute with water.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography to isolate 1-Bromo-2-(difluoromethoxy)phenol.
-
Step 4: Synthesis of this compound
-
Rationale: The conversion of the phenol to a thioanisole can be achieved in a two-step, one-pot procedure. First, the phenol is converted to a thiophenol using a Newman-Kwart rearrangement followed by hydrolysis, or more directly via a thiocarbamate intermediate. A more direct approach for the final step is nucleophilic aromatic substitution of an activated aryl halide, which is not the case here. A plausible alternative is the conversion of the phenol to a triflate, followed by a palladium-catalyzed thiomethylation. However, a more direct approach from the corresponding aryl bromide (from the previous step) is proposed here via a copper-catalyzed C-S coupling reaction.
-
Protocol (Copper-Catalyzed Thiomethylation):
-
Combine 1-Bromo-2-(difluoromethoxy)phenol (1.0 eq), sodium thiomethoxide (NaSMe, 1.5 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), and a ligand (e.g., L-proline, 0.2 eq) in a suitable solvent such as DMF or DMSO.
-
Heat the mixture under an inert atmosphere at 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic phase with aqueous ammonia solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Physicochemical and Spectroscopic Properties (Predicted)
Due to the novelty of this compound, experimental data is not available. The following properties are predicted based on the analysis of structurally related compounds.
| Property | Predicted Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₈H₇BrF₂OS |
| Molecular Weight | 269.11 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~250-270 °C (at 760 mmHg) |
| Density | ~1.6-1.7 g/cm³ |
| LogP | ~3.5-4.0 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 3H, Ar-H), 6.5-6.8 (t, 1H, OCF₂H, J ≈ 74 Hz), 2.5 (s, 3H, SCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150-155 (C-O), 130-135 (Ar-C), 125-130 (Ar-C), 120-125 (Ar-C), 115-120 (t, OCF₂H, J ≈ 260 Hz), 110-115 (C-Br), 15-20 (SCH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -80 to -90 (d, J ≈ 74 Hz) |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a promising building block for the synthesis of novel drug candidates due to its unique combination of functional groups.
-
Scaffold for Bioactive Molecules: The thioanisole core is a privileged scaffold in medicinal chemistry. The introduction of the difluoromethoxy group can enhance metabolic stability and act as a hydrogen bond donor, potentially improving target engagement.
-
Site for Further Functionalization: The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The combination of the lipophilic thioether and the polar difluoromethoxy group allows for fine-tuning of the overall lipophilicity and polarity of the final molecules, which is crucial for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.
Caption: Potential cross-coupling reactions of this compound.
Safety and Handling
As a novel chemical entity, a full toxicological profile for this compound is not available. Standard laboratory safety precautions should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
The synthesis involves hazardous reagents such as BBr₃ and ClCF₂H, which require specialized handling procedures. Refer to the safety data sheets (SDS) for all reagents used in the synthesis.
Conclusion
This compound represents a valuable yet underexplored building block for medicinal chemistry. This technical guide provides a feasible synthetic route, predicted properties, and a rationale for its application in drug discovery. The unique combination of a reactive bromine handle, a metabolically robust and hydrogen-bond-donating difluoromethoxy group, and a thioanisole core makes it a highly attractive scaffold for the development of next-generation therapeutics. The protocols and insights provided herein are intended to empower researchers to synthesize and utilize this novel compound in their research endeavors.
References
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and beyond.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Jouvin, K., Matheis, C., & Goossen, L. J. (2015). Synthesis of aryl tri-and difluoromethyl thioethers via a CH-thiocyanation/fluoroalkylation cascade. Chemistry–A European Journal, 21(41), 14324-14327.
- Ngai, M. Y., & Ng, C. W. (2019). Radical C–H Difluoromethoxylation of (Hetero) arenes. Journal of the American Chemical Society, 141(38), 15024-15029.
- A. A. Volkov, D. I. Bugaenko, A. V. Karchava (2023).
-
Macmillan Group, Princeton University. Metallaphotoredox Difluoromethylation of Aryl Bromides. [Link]
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-(difluoromethoxy)thioanisole
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-3-(difluoromethoxy)thioanisole, a compound of interest in synthetic and medicinal chemistry. We delve into the core principles of ionization and fragmentation as they apply to this specific molecule, offering a rationale for methodological choices. This document serves as a practical resource for researchers, scientists, and drug development professionals, detailing experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), predictive fragmentation pathways, and robust data interpretation strategies. The guide emphasizes the integration of isotopic pattern analysis, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) to achieve unambiguous structural confirmation.
Introduction and Analytical Strategy
This compound (C₈H₆BrF₂OS) is a halogenated and sulfur-containing aromatic compound. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its role in chemical synthesis. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[1] The unique combination of bromine, sulfur, and fluorine atoms within the molecule provides distinct analytical handles that, when properly leveraged, allow for confident identification.
The analytical strategy for this molecule hinges on a multi-faceted approach. The choice between GC-MS and LC-MS depends on the sample matrix and the desired information. Electron Ionization (EI) in GC-MS provides extensive, reproducible fragmentation for library matching and structural elucidation, while Electrospray Ionization (ESI) in LC-MS is a softer technique ideal for confirming molecular weight and serving as a precursor for tandem mass spectrometry (MS/MS) experiments.[2][3] High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition from accurate mass measurements, and MS/MS provides definitive structural information by detailing the fragmentation pathways.[4][5]
Physicochemical Properties & Ionization Amenability
Understanding the chemical nature of this compound is the foundation for developing a robust MS method.
| Property | Value / Characteristic | Implication for Mass Spectrometry |
| Molecular Formula | C₈H₆BrF₂OS | Provides the basis for theoretical mass calculation. |
| Monoisotopic Mass | 285.9255 u | The exact mass used for HRMS identification. |
| Key Functional Groups | Thioether (-SCH₃), Aryl Bromide (Ar-Br), Difluoromethoxy (-OCHF₂) | These groups dictate the primary fragmentation pathways. |
| Volatility | Expected to be semi-volatile | Suitable for analysis by GC-MS, likely requiring elevated temperatures.[3] |
| Polarity | Moderately nonpolar | Amenable to reverse-phase LC. ESI may require careful solvent selection to promote ionization.[6] |
Choosing the Right Ionization Technique
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), leading to predictable and extensive fragmentation.[7] This creates a rich fragmentation pattern that serves as a structural fingerprint. Given the compound's stability and volatility, GC-EI-MS is an excellent choice for primary characterization and quantification.[3]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution with minimal fragmentation.[2] For this compound, which lacks easily ionizable functional groups (like amines or carboxylic acids), protonation ([M+H]⁺) or adduct formation (e.g., [M+Na]⁺) in the positive ion mode is the likely ionization mechanism.[6] This makes LC-ESI-MS ideal for accurately determining the molecular weight and as a starting point for MS/MS analysis.[8]
Isotopic Signature: A Key to Identification
A defining characteristic of this compound is its distinctive isotopic pattern, arising from the natural abundances of bromine and sulfur isotopes. This pattern is a powerful diagnostic tool for confirming the presence of these elements.
-
Bromine: Exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a roughly 1:1 ratio.[9] This results in a pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing ion.[10]
-
Sulfur: Contains a significant ³⁴S isotope (4.29% abundance) in addition to the major ³²S isotope (94.93%).[11] This contributes to the intensity of the M+2 peak.
The combination of one bromine and one sulfur atom creates a highly characteristic cluster of peaks.
| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Abundance (%) |
| M | C₈H₆⁷⁹BrF₂³²OS | 285.9255 | 100.0 |
| M+1 | Includes ¹³C, ²H, ³³S | 286.9289 | 9.7 |
| M+2 | C₈H₆⁸¹BrF₂³²OS or C₈H₆⁷⁹BrF₂³⁴OS | 287.9235 | 102.2 |
| M+3 | Includes ¹³C, ²H with M+2 | 288.9268 | 9.9 |
This predictable pattern provides a high degree of confidence in peak assignment.
Predicted Fragmentation Pathways
Analyzing fragmentation patterns allows for the deduction of the molecule's structure.[12] The fragmentation is influenced by the weakest bonds and the stability of the resulting fragment ions and neutral losses.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion ([M]⁺˙) is formed, which then undergoes several probable fragmentation steps:
-
Loss of Methyl Radical (•CH₃): Alpha-cleavage next to the sulfur atom is a common pathway for thioethers, leading to the loss of a methyl radical.[13]
-
Loss of Difluorocarbene (:CF₂): The difluoromethoxy group can undergo rearrangement and eliminate difluorocarbene, a neutral species.
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond is a characteristic fragmentation for brominated aromatic compounds.[13]
-
Cleavage of the Thioether Bond: Loss of the entire thio-methyl group (•SCH₃) can also occur.
Collision-Induced Dissociation (CID) in MS/MS
When analyzing the protonated molecule ([M+H]⁺) via LC-MS/MS, the fragmentation pathways will differ slightly from EI. CID involves colliding the precursor ion with an inert gas, leading to fragmentation.[14]
-
Precursor Ion Selection: The isotopic cluster around m/z 286.9/288.9 is selected in the first mass analyzer.
-
Fragmentation: Common losses would include neutral molecules like HBr, HF, or the loss of the difluoromethoxy group.
The ability to select a specific precursor ion and fragment it provides cleaner spectra and more definitive structural information compared to the complex spectra often generated by EI.[15][16]
Experimental Protocols
The following protocols provide starting parameters for the analysis. Instrument-specific optimization is always required.
Workflow Overview
Protocol 1: GC-MS Analysis
| Parameter | Setting | Rationale |
| GC System | Standard Gas Chromatograph | Coupled directly to the MS. |
| Injector | Split/Splitless, 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas with good chromatographic efficiency. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard nonpolar column suitable for a wide range of semi-volatile compounds. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial temperature program to achieve good separation from solvents and impurities. |
| MS Ion Source | Electron Ionization (EI) | To induce reproducible fragmentation.[17] |
| Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Electron Energy | 70 eV | Standard energy for generating comparable library spectra.[3] |
| Mass Analyzer | Quadrupole or TOF | For scanning a mass range (e.g., m/z 40-400). |
| Acquisition Mode | Full Scan | To capture all fragment ions and the molecular ion. |
Protocol 2: LC-MS/MS Analysis
| Parameter | Setting | Rationale |
| LC System | HPLC or UPLC System | For robust liquid-phase separation. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase column for nonpolar to moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid to promote protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. |
| Gradient | 5% B to 95% B over 5 min | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization to generate the protonated molecular ion [M+H]⁺.[2] |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable spray and efficient ionization. |
| Gas Temp. | 325 °C | To aid in desolvation of the ESI droplets. |
| Precursor Ion | m/z 286.9 and 288.9 | Selecting the two major isotopic peaks for fragmentation. |
| Collision Gas | Argon or Nitrogen | Inert gas to induce fragmentation. |
| Collision Energy | 10-40 eV (Ramped) | A range of energies should be tested to observe both primary and secondary fragments. |
| Acquisition Mode | Product Ion Scan | To detect all fragments generated from the selected precursor. |
Data Interpretation and Validation
A conclusive identification is built upon the convergence of multiple pieces of evidence.
-
Verify the Isotopic Pattern: The first step is to check for the characteristic M/M+2 doublet with ~1:1 intensity ratio in any fragment containing bromine. The M+2 peak should also show a slightly elevated intensity due to the ³⁴S isotope.[9]
-
Confirm Elemental Composition with HRMS: Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the measured mass of the molecular ion should be within 5 ppm of the theoretical exact mass (285.9255 for the monoisotopic peak).[4] This provides strong evidence for the elemental formula C₈H₆BrF₂OS.
-
Correlate Fragments to the Structure: The fragments observed in both the EI and MS/MS spectra should be rationalized. For example, in the EI spectrum, a peak at m/z 270.9/272.9 would strongly support the loss of a methyl group. In the MS/MS spectrum, fragment ions should be consistent with losses from the [M+H]⁺ precursor.
-
Utilize Reference Spectra (If Available): If a reference spectrum exists in a database (e.g., NIST), a library search can provide a match score, further increasing confidence in the identification.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to achieve confident structural elucidation. By strategically employing GC-MS for its robust fragmentation and LC-MS/MS for its targeted structural analysis, researchers can fully characterize this molecule. The keys to success are a systematic approach, careful optimization of instrument parameters, and a holistic interpretation of the data, paying special attention to the molecule's unique and informative isotopic signature. This guide provides the foundational knowledge and practical protocols to empower scientists in their analytical endeavors.
References
[12] Science Ready. Mass Spectrometry Fragmentation Patterns. Available from: [Link] [Accessed January 2024].
[13] Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link] [Accessed January 2024].
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[19] University of Arizona. Table of Isotopic Masses and Natural Abundances. Available from: [Link] [Accessed January 2024].
[20] Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 989-1004. Available from: [Link] [Accessed January 2024].
[11] Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. Available from: [Link] [Accessed January 2024].
[8] Wikipedia. (2023). Electrospray ionization. Available from: [Link] [Accessed January 2024].
[21] ResearchGate. (2022). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Available from: [Link] [Accessed January 2024].
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[2] Guo, Y. et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(18), 5673. Available from: [Link] [Accessed January 2024].
[24] Technology Networks. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). Available from: [Link] [Accessed January 2024].
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[25] Whitman College. GCMS Section 6.5 - Identification of Analytes using Isotopic Ratios. Available from: [Link] [Accessed January 2024].
[6] University of Massachusetts Boston. Lecture 16: Tandem MS. Available from: [Link] [Accessed January 2024].
[26] Wikipedia. (2023). Fragmentation (mass spectrometry). Available from: [Link] [Accessed January 2024].
[27] Technology Networks. (2021). Tandem Mass Spectrometry (MS/MS) Explained. Available from: [Link] [Accessed January 2024].
[5] Rosalind Franklin Institute. Structural Elucidation. Available from: [Link] [Accessed January 2024].
[15] Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link] [Accessed January 2024].
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Navigating the Procurement of 2-Bromo-3-(difluoromethoxy)thioanisole: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Acquisition and Synthesis of 2-Bromo-3-(difluoromethoxy)thioanisole
This technical guide addresses the commercial landscape for this compound, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Acknowledging its current status as a niche, likely custom-synthesis-only molecule, this document provides essential information for researchers seeking to acquire and utilize this compound.
Commercial Availability: A Landscape of Custom Synthesis
Several companies specialize in the custom synthesis of complex organic molecules, particularly those containing fluorine. While not listing the target compound directly, the following suppliers offer custom synthesis services and have a portfolio of structurally related fluorinated and brominated aromatics, indicating their potential capability to produce this compound.[1][2]
Table 1: Potential Custom Synthesis Providers
| Company | Specialization Highlights | Rationale for Inclusion |
| Aromsyn Co., Ltd. | Manufacturing of high-purity specialty chemicals, with flexible production from gram to kilogram scale.[1] | Offers custom synthesis and has experience with related dibromo-(difluoromethoxy)thioanisole compounds.[1] |
| Prestwick Chemical | Custom synthesis of biologically active compounds, drug derivatives, and original scaffolds from milligram to gram scale.[1] | Extensive experience in synthesizing molecules for pharmaceutical research and development.[1] |
| Strem Chemicals, Inc. | Custom synthesis and process development under strict confidentiality, with capabilities for high-pressure reactions and pilot-scale quantities.[2] | Long-standing reputation in providing high-purity research chemicals and custom synthesis services.[2] |
The Scientific Impetus: Why this compound is of Interest
The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[3] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[4][5]
Key Attributes of the Difluoromethoxy Group:
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group enhance resistance to oxidative metabolism, particularly when replacing a methoxy group, which can block O-demethylation and increase a drug's half-life.[4]
-
Lipophilicity Modulation: The difluoromethoxy group offers a nuanced way to fine-tune a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[4][6]
-
Hydrogen Bond Donor: Uniquely, the hydrogen atom in the -OCF₂H group can act as a hydrogen bond donor, a property not shared by the methoxy or trifluoromethoxy groups.[3][6] This can lead to improved target engagement and binding affinity.
-
pKa Influence: The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups, which can be used to optimize the ionization state of a drug at physiological pH.[4]
The thioanisole core, coupled with a bromine atom, provides a versatile scaffold for further chemical modifications through cross-coupling reactions, making this compound a potentially valuable building block in the synthesis of complex pharmaceutical and agrochemical agents.[7]
Proposed Synthetic Pathway
Given the absence of a commercially available source, a plausible synthetic route is essential for researchers. The synthesis of this compound can be envisioned as a multi-step process, leveraging established organic chemistry transformations.[8] A retrosynthetic analysis suggests a pathway starting from more readily available precursors.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol (Hypothetical)
This proposed protocol is based on analogous reactions found in the literature and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 3-Hydroxythioanisole
This intermediate can be prepared from 3-bromothiophenol through a two-step process involving methylation of the thiol followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.
Step 2: Difluoromethylation of 3-Hydroxythioanisole to yield 3-(Difluoromethoxy)thioanisole
The difluoromethylation of phenols is a well-established transformation.[6][9][10][11] A common method involves the generation of difluorocarbene from a suitable precursor, which then reacts with the phenoxide.[10]
-
Reagents and Conditions:
-
Procedure Outline:
-
To a solution of 3-hydroxythioanisole and the base in the chosen solvent, add the difluoromethylating agent.
-
Heat the reaction mixture under an inert atmosphere for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Step 3: Bromination of 3-(Difluoromethoxy)thioanisole to yield this compound
The bromination of thioanisole derivatives typically results in a mixture of ortho and para substituted products.[13] The directing effects of the thioether and difluoromethoxy groups will influence the regioselectivity of this reaction.
-
Reagents and Conditions:
-
3-(Difluoromethoxy)thioanisole
-
Brominating agent (e.g., Bromine or N-Bromosuccinimide).
-
A suitable solvent (e.g., a non-polar solvent like dichloromethane or an alcoholic solvent).[13]
-
A catalyst, if necessary (e.g., iron(III) bromide).
-
-
Procedure Outline:
-
Dissolve 3-(difluoromethoxy)thioanisole in the chosen solvent.
-
Add the brominating agent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed.
-
Work up the reaction by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by a standard aqueous workup.
-
Purify the product, likely requiring chromatographic separation of isomers.
-
Caption: Proposed synthetic workflow for this compound.
Safety and Handling
As this compound is a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on its structure and the reagents used in its synthesis, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Brominating Agents: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. Handle with extreme care.
-
Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.
-
Potential Hazards of the Final Compound: Brominated aromatic compounds can be irritants and may have unknown toxicological properties. Thiophene derivatives can have strong odors and may be flammable.[14]
Always conduct a thorough risk assessment before commencing any chemical synthesis.
Conclusion
While this compound is not a commercially available, off-the-shelf chemical, its synthesis is achievable through a multi-step sequence. Its unique combination of a difluoromethoxy group and a functionalizable bromo-thioanisole core makes it an attractive target for researchers in drug discovery and materials science. By engaging with custom synthesis providers and leveraging established synthetic methodologies, the scientific community can access this and other novel fluorinated building blocks to drive innovation.
References
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Hands, A. T., et al. (2026, January 11). Difluoromethylation of Phenols. ResearchGate. [Link]
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University of North Texas. (n.d.). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. UNT Digital Library. [Link]
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Cai, Z., et al. (2022, September 10). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health. [Link]
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Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]
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Hands, A. T., et al. (2024, May 10). Difluoromethylation of Phenols. Organic Syntheses. [Link]
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ResearchGate. (2024, May 15). (PDF) The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
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Nakamura, S. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. [Link]
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ACS Publications. (2019, October 24). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry. [Link]
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National Institutes of Health. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]
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Prestwick Chemical. (n.d.). Custom Synthesis. Prestwick Chemical Libraries. [Link]
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ChemRxiv. (n.d.). Functional polythioamides derived from thiocarbonyl fluoride. [Link]
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Thieme. (2024, February 26). Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. [Link]
-
Sap, J. B. I., et al. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
National Institutes of Health. (n.d.). 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]
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A Predictive Analysis of the Chemical Reactivity of 2-Bromo-3-(difluoromethoxy)thioanisole: A Guide for Synthetic and Medicinal Chemists
Introduction
This in-depth technical guide, therefore, aims to provide a predictive yet scientifically grounded overview of the chemical reactivity of 2-Bromo-3-(difluoromethoxy)thioanisole. By analyzing the interplay of its constituent functional groups and drawing parallels with well-documented analogous structures, we can forecast its behavior in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering insights into the potential synthetic utility of this and structurally related compounds.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely involve a carefully orchestrated sequence of functional group introductions. A potential strategy could commence with a commercially available substituted phenol, leveraging the directing effects of the substituents to achieve the desired regiochemistry.
A logical approach would be to start from 2-bromophenol. The introduction of the thioether can be achieved, followed by the difluoromethoxylation of the phenol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Bromo-3-(methylthio)phenol (Intermediate E)
-
Diazotization of 3-Amino-2-bromophenol (C): To a cooled (0-5 °C) solution of 3-amino-2-bromophenol in aqueous H₂SO₄, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.
-
Xanthate Formation: The cold diazonium salt solution is then added to a pre-cooled solution of potassium ethyl xanthate in water. The mixture is stirred and allowed to warm to room temperature, then heated to facilitate the decomposition of the diazonium xanthate.
-
Hydrolysis to Thiol (D): The resulting crude xanthate is hydrolyzed by heating with a strong base like NaOH or KOH in an alcoholic solvent to yield the corresponding thiol.
-
Methylation (E): To the solution containing the thiophenolate, methyl iodide is added, and the mixture is stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to afford 2-bromo-3-(methylthio)phenol.
Reactivity Profile I: The Aryl Bromide Handle
The C(sp²)-Br bond is arguably the most versatile functional group in this molecule for elaboration, primarily through palladium-catalyzed cross-coupling reactions. The position of the bromine atom, ortho to the thioether and meta to the difluoromethoxy group, will critically influence its reactivity.
The thioether group in the ortho position can present moderate steric hindrance, potentially requiring bulkier phosphine ligands to facilitate oxidative addition.[3] However, the sulfur atom could also participate in catalyst coordination, which can either be beneficial or detrimental depending on the specific catalytic system. The difluoromethoxy group, being strongly electron-withdrawing, will increase the electrophilicity of the aryl bromide, which is generally favorable for oxidative addition, the rate-determining step in many cross-coupling cycles.[4]
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Predicted Conditions for Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst/Ligand (Predicted) | Base | Solvent |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DME |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DiPEA | THF or DMF |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF or Acetonitrile |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). Degassed solvents (e.g., a mixture of dioxane and water) are then added via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Reactivity Profile II: The Thioether Moiety
The thioether group is susceptible to oxidation, offering a pathway to sulfoxides and sulfones. These oxidized derivatives are of significant interest in medicinal chemistry as the sulfinyl and sulfonyl groups can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.
Selective oxidation to the sulfoxide is typically achieved using one equivalent of a mild oxidizing agent at low temperatures. Over-oxidation to the sulfone occurs with excess oxidant or more forcing conditions.
Caption: Oxidation pathway of the thioether group.
Predicted Conditions for Thioether Oxidation
| Desired Product | Oxidizing Agent | Stoichiometry | Typical Conditions |
| Sulfoxide | m-CPBA | 1.0 - 1.1 eq. | CH₂Cl₂, 0 °C to rt |
| Sulfoxide | H₂O₂ | 1.1 eq. | Acetic acid, rt |
| Sulfone | m-CPBA | > 2.2 eq. | CH₂Cl₂, rt to reflux |
| Sulfone | H₂O₂ | > 2.5 eq. | Acetic acid, heat |
| Sulfone | Oxone® | > 2.0 eq. | MeOH/H₂O, rt |
Experimental Protocol: Selective Oxidation to Sulfoxide
-
Dissolution: Dissolve this compound (1.0 eq.) in a chlorinated solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.05 eq.) in CH₂Cl₂ dropwise to the cooled solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxide.
-
Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the 2-bromo-3-(difluoromethoxy)phenyl methyl sulfoxide.
Beyond oxidation, the thioether group can act as a directing group for ortho-lithiation.[5] However, in this specific molecule, the position ortho to the thioether is already substituted with a bromine atom. Lithiation at the other ortho position (C6) is a possibility, though it would be in competition with lithium-halogen exchange at the C-Br bond. Careful selection of the organolithium reagent and reaction conditions would be crucial to control this selectivity.[5]
Reactivity Profile III: The Aromatic Ring
The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic and steric effects of the three substituents.
-
-SCH₃ (Thioether): Weakly activating, ortho, para-directing.
-
-Br (Bromo): Deactivating, ortho, para-directing.
-
-OCF₂H (Difluoromethoxy): Deactivating (electron-withdrawing), likely meta-directing.
The positions ortho and para to the thioether are C2 (occupied by Br), C4, and C6. The positions ortho and para to the bromine are C1 (occupied by -SCH₃) and C3 (occupied by -OCF₂H). The position meta to the difluoromethoxy group is C5.
Considering these effects, the ring is generally deactivated towards EAS. The most likely positions for substitution would be C4 and C6, which are para and ortho to the weakly activating thioether group, respectively. Steric hindrance from the adjacent bromine atom might disfavor substitution at C6, making C4 the most probable site for electrophilic attack .
The Pivotal Role of the Difluoromethoxy Group in Drug Design
The inclusion of the difluoromethoxy group is a strategic choice in modern medicinal chemistry. Its unique properties can significantly enhance the drug-like characteristics of a molecule.[6]
-
Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the -OCF₂H group more resistant to oxidative metabolism compared to a methoxy (-OCH₃) or benzyloxy group. This can lead to an improved pharmacokinetic profile.[2]
-
Lipophilicity: The -OCF₂H group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Bioisosterism and Hydrogen Bonding: The difluoromethoxy group is considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. The electron-withdrawing fluorine atoms render the hydrogen atom on the difluoromethyl carbon sufficiently acidic to act as a hydrogen bond donor.[1][2] This allows it to engage in hydrogen bonding interactions with biological targets, potentially improving binding affinity and selectivity.
-
Modulation of Acidity/Basicity: As an electron-withdrawing group, it can lower the pKa of nearby basic functional groups (e.g., anilines) or increase the acidity of acidic protons.
Conclusion and Outlook
This compound, while not yet characterized in the scientific literature, emerges as a molecule with significant synthetic potential. This predictive guide, based on established chemical principles, highlights its versatility. The aryl bromide is a prime site for diversification via cross-coupling reactions, allowing for the construction of complex molecular architectures. The thioether provides a handle for oxidation to sulfoxides and sulfones, which are important pharmacophores. Finally, the difluoromethoxy group imparts valuable physicochemical properties that are highly sought after in the development of new therapeutic agents.
The insights provided herein are intended to serve as a roadmap for researchers exploring this and related scaffolds. Experimental validation of these predictions will undoubtedly uncover new opportunities and further enrich the synthetic chemist's toolbox in the quest for novel and improved molecules for a wide range of applications, from pharmaceuticals to materials science.
References
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Springer Nature. (2022, July 5). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Research Communities by Springer Nature. [Link]
-
RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
- Google Patents. (n.d.). CN1186319C - Process for producing 4-bromothioanisole.
-
ResearchGate. (2015, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
ACS Publications. (n.d.). Organic Letters Current Issue. [Link]
-
NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
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Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
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NIH. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone catalysed by 1 under variation of temperature and H 2 O 2 concentration. a. [Link]
-
ResearchGate. (2021, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
NIH. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]
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NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubMed. (2018, June 1). Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]
-
Lafayette College. (n.d.). The Preparation of Aryl Difluoromethyl Ethers. [Link]
-
MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]
-
RSC Publishing. (n.d.). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications. [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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RSC Publishing. (2024, April 19). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. [Link]
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PubMed Central. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ResearchGate. (2024, May 15). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
ResearchGate. (n.d.). Synthesis of various aryl α,α‐difluoroalkyl ethers from the corresponding difluoromethoxylated substrates. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
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Andrew G Myers Research Group. (n.d.). ortho metalation. [Link]
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PubMed Central. (n.d.). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
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Taylor & Francis Online. (2009, January 28). Full article: Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p-Tolyltrifluoroborate in Air. [Link]
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PubMed Central. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]
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MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
ResearchGate. (n.d.). Thioanisole conversion and selectivity of the sulfoxide and sulfone. [Link]
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Spectroscopic characterization of 2-Bromo-3-(difluoromethoxy)thioanisole
An In-Depth Spectroscopic Guide to the Characterization of 2-Bromo-3-(difluoromethoxy)thioanisole
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a compound of interest in medicinal chemistry and drug development.[1][2] The presence of multiple key functional groups—a halogenated aromatic ring, a difluoromethoxy moiety, and a thioether linkage—necessitates a multi-faceted analytical approach for unambiguous structural elucidation and purity assessment. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a self-validating workflow that ensures the highest degree of scientific integrity for researchers in synthetic chemistry and pharmaceutical development.
Introduction: The Structural Significance of this compound
The molecule this compound incorporates several structural motifs that are highly valuable in the design of modern therapeutics. The thioanisole core is a versatile scaffold, and the strategic placement of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions. Furthermore, the difluoromethoxy group is a recognized bioisostere for hydroxyl or methoxy groups, capable of enhancing metabolic stability, modulating lipophilicity, and improving cell membrane permeability.[1][3] Given these features, rigorous and unequivocal characterization is paramount before advancing such a compound in a drug discovery pipeline.
This guide moves beyond a simple listing of data, explaining the causal relationships between the molecular structure and the resulting spectroscopic signals. Each proposed protocol is designed to generate a robust dataset, allowing scientists to confirm the identity, structure, and purity of their synthesized material with confidence.
Figure 1: Overall analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule as complex as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. The distinct electronic environments of the aromatic, methyl, and difluoromethoxy protons will give rise to well-resolved signals.
Causality Behind Expected Signals:
-
Aromatic Protons (H-4, H-5, H-6): These three protons reside on the benzene ring and will appear in the downfield region (typically 7.0-7.8 ppm) due to the anisotropic effect of the ring current. Their substitution pattern will lead to a complex set of multiplets as they couple with each other.
-
Thioanisole Protons (-SCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. This will result in a sharp singlet. The sulfur atom is less electronegative than oxygen, so this signal is expected to appear around 2.5 ppm.
-
Difluoromethoxy Proton (-OCHF₂): This single proton is directly attached to a carbon bonded to two fluorine atoms. This proximity results in a strong coupling (²JHF), splitting the proton's signal into a characteristic triplet. This is an unambiguous reporter for the -CHF₂ group.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
|---|---|---|---|---|
| Aromatic (H-4, H-5, H-6) | 7.0 – 7.8 | Multiplet (m) | JHH ≈ 7-8 Hz | 3H |
| -OCHF₂ | 6.5 – 7.5 | Triplet (t) | ²JHF ≈ 70-75 Hz | 1H |
| -SCH₃ | ~2.5 | Singlet (s) | N/A | 3H |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.
Causality Behind Expected Signals:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon atom bonded to bromine (C-2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the -SCH₃ (C-1) and -OCHF₂ (C-3) groups will also have characteristic shifts.
-
Thioanisole Carbon (-SCH₃): A signal in the aliphatic region, typically around 15-20 ppm.
-
Difluoromethoxy Carbon (-OCHF₂): This carbon's signal will be split into a triplet by the two attached fluorine atoms (¹JCF), providing clear evidence for this group. The high electronegativity of the attached oxygen and fluorines will shift this signal significantly downfield.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet (except for the -OCHF₂ carbon). A typical acquisition may require several hundred to a few thousand scans due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) |
|---|---|---|
| Aromatic C-1 to C-6 | 110 – 160 | 6 x Singlet (s) |
| -OCHF₂ | 110 – 120 | Triplet (t), ¹JCF ≈ 240-250 Hz |
| -SCH₃ | 15 – 20 | Singlet (s) |
¹⁹F NMR Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. It is a high-sensitivity nucleus with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[4][5]
Causality Behind Expected Signals:
-
Difluoromethoxy Fluorines (-OCHF₂): The two fluorine atoms are chemically equivalent. Their signal will be split into a doublet by the single proton they are coupled to (²JHF). The chemical shift will be characteristic of the difluoromethoxy environment.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample can be used. No special standards are typically needed, as chemical shifts can be referenced to an external standard like CFCl₃ or by the spectrometer's internal lock frequency.
-
Instrument Setup: Acquire a proton-coupled ¹⁹F spectrum. ¹⁹F NMR experiments are generally fast due to the high gyromagnetic ratio and 100% natural abundance of the nucleus.
-
Data Processing: Standard Fourier transform and processing.
Table 3: Predicted ¹⁹F NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|
| -OCHF₂ | -80 to -100 | Doublet (d) | ²JHF ≈ 70-75 Hz |
Figure 2: Standardized workflow for NMR-based characterization.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]
Causality Behind Expected Signals: The vibrations of specific bonds require a discrete amount of energy, corresponding to a particular frequency of IR radiation.
-
C-F Bonds: The highly polar C-F bonds in the -OCHF₂ group will produce very strong and characteristic absorption bands in the 1000-1200 cm⁻¹ region.[7]
-
Aromatic Ring: The C=C bonds within the benzene ring will give rise to several sharp absorptions in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.
-
Aliphatic C-H: The C-H bonds of the -SCH₃ group will show stretching vibrations just below 3000 cm⁻¹.
-
C-Br Bond: The C-Br stretch is a low-energy vibration and will appear in the fingerprint region, typically below 600 cm⁻¹.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[8]
-
Background Scan: Perform a background scan of the empty spectrometer (or with the blank KBr/NaCl plates) to subtract atmospheric and instrumental absorptions.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over the 4000-400 cm⁻¹ range.
-
Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| < 3000 | Medium | Aliphatic C-H Stretch (-SCH₃) |
| 1400 – 1600 | Medium-Strong | Aromatic C=C Stretch |
| 1000 – 1200 | Strong, Broad | C-F Stretch (-OCHF₂) |
| < 600 | Medium | C-Br Stretch |
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
Causality Behind Expected Signals:
-
Molecular Ion Peak (M⁺): The most critical piece of information is the mass-to-charge ratio (m/z) of the intact molecule. For this compound, the presence of bromine is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks). This isotopic signature is definitive proof of the presence of a single bromine atom.
-
Fragmentation: Under ionization (e.g., Electron Ionization), the molecule will break apart into smaller, stable fragments. Observing fragments corresponding to the loss of ·CH₃, ·SCH₃, or the ·OCHF₂ group can further validate the proposed structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization method. Electron Ionization (EI) is a common "hard" technique that provides rich fragmentation data.[9] Field Ionization (FI) is a "soft" technique that can be used if the molecular ion is not observed with EI.[9]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine atom.
Table 5: Predicted Mass Spectrometry Data
| m/z Value | Assignment | Key Feature |
|---|---|---|
| ~284 / 286 | [M]⁺ | Molecular ion peaks. Confirms molecular weight. |
| M⁺ and M+2 | Isotopic Pattern | 1:1 intensity ratio confirms one Br atom. |
| M - 47 | [M - SCH₃]⁺ | Fragment from loss of the methylthio group. |
| M - 85 | [M - OCHF₂]⁺ | Fragment from loss of the difluoromethoxy group. |
Integrated Data Analysis: A Self-Validating Conclusion
No single spectroscopic technique provides a complete picture. The strength of this characterization workflow lies in the integration of orthogonal data sets. NMR confirms the precise atomic connectivity and proton/carbon/fluorine count. IR spectroscopy validates the presence of the key functional groups predicted by the structure. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the bromine isotopic pattern serving as an unmistakable signature. When the predicted data from Tables 1-5 are consistent with the experimental results, the structure of this compound is confirmed with the highest level of scientific confidence.
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Supporting Information for 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. National Institutes of Health (NIH). Available at: [Link]
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FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
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The Difluoromethoxy Group: A Multifaceted Tool for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Moiety in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful approach to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Among the arsenal of fluorine-containing motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent.[3] It provides a unique blend of properties that can be leveraged to enhance metabolic stability, modulate lipophilicity, and introduce advantageous intermolecular interactions.[3] This technical guide offers a comprehensive exploration of the difluoromethoxy group's role in drug design, replete with comparative data, detailed experimental protocols, and visual frameworks of its impact and synthesis.
Section 1: Decoding the Physicochemical Persona of the Difluoromethoxy Group
The difluoromethoxy group presents a nuanced profile, often intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, which grants medicinal chemists a finer degree of control in molecular design.[3]
Lipophilicity: A Tale of Two Faces
A molecule's lipophilicity, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. The Hansch hydrophobicity parameter (π) quantifies the lipophilicity contribution of a substituent. While the methoxy group is nearly "lipophilicity-neutral," both the difluoromethoxy and trifluoromethoxy groups increase a molecule's lipophilicity, with the latter having a more pronounced effect.[4]
One of the most intriguing features of the difluoromethoxy group is its "dynamic lipophilicity."[5] Due to a low rotational barrier around the O–CF₂H bond, the group can alter its conformation to adapt to its surrounding chemical environment, which can be advantageous for traversing both lipophilic and hydrophilic environments, such as cell membranes and aqueous media.[5]
| Substituent | Hansch Hydrophobicity Parameter (π) | Calculated logP (Anisole Analog) |
| Methoxy (-OCH₃) | -0.02[6] | 2.1[7] |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 [5] | ~2.5 (estimated) |
| Trifluoromethoxy (-OCF₃) | +1.04[4][8] | ~3.1 (estimated) |
Table 1: A comparative look at the lipophilicity parameters of methoxy, difluoromethoxy, and trifluoromethoxy substituents.
Electronic Effects and pKa Modulation: The Inductive Influence
The strongly electron-withdrawing nature of the two fluorine atoms in the difluoromethoxy group significantly impacts the electronic properties of the parent molecule. This inductive effect can be harnessed to modulate the acidity or basicity (pKa) of nearby functional groups.[3] For instance, the pKa of a phenol is substantially lowered by the presence of a difluoromethoxy group, a consequence of the increased stabilization of the corresponding phenoxide ion. This modulation of ionization at physiological pH can have profound effects on a drug's solubility, permeability, and target engagement.[3]
| Compound | pKa |
| Phenol | 9.99 |
| 4-Methoxyphenol | 10.20 |
| 4-(Difluoromethoxy)phenol | ~8.5 - 9.0 (estimated) |
| 4-(Trifluoromethoxy)phenol | ~8.0 - 8.5 (estimated) |
Table 2: Estimated pKa values illustrating the impact of methoxy and fluorinated methoxy groups on the acidity of phenol.
Hydrogen Bonding Capability: A Unique Characteristic
A key differentiator of the difluoromethoxy group from its methoxy and trifluoromethoxy counterparts is its ability to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions. This capacity allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or even enhancing binding affinity to target proteins while offering improved metabolic stability.[9]
Section 2: The Strategic Role of the Difluoromethoxy Group in Drug Design
The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in the drug discovery and development process.
Bioisosterism: A Versatile Mimic
The difluoromethoxy group can effectively function as a bioisostere for several common functional groups:
-
Hydroxyl and Thiol Groups: Its hydrogen bond donating ability makes it a suitable replacement, often leading to enhanced metabolic stability.[9]
-
Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic liability, thereby extending a drug's half-life. It also introduces a hydrogen bond donor capability not present in the original methoxy group.
Enhancing Metabolic Stability: Resisting the Metabolic Machinery
The high strength of the carbon-fluorine bond imparts significant metabolic stability to the difluoromethoxy group.[3] It is generally more resistant to oxidative metabolism compared to the methoxy group.[3] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[3]
Section 3: Synthesis of Difluoromethoxy-Containing Compounds: A Practical Guide
The introduction of the difluoromethoxy group can be achieved through various synthetic strategies, with methods available for both aromatic and aliphatic systems.
O-Difluoromethylation of Phenols and Alcohols
A common and effective method for synthesizing aryl and alkyl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenols and alcohols. Modern methods often utilize stable and easy-to-handle difluorocarbene precursors.
This protocol describes a facile and practical approach for the difluoromethylation of phenols using a bench-stable S-(difluoromethyl)sulfonium salt as the difluorocarbene precursor.[4]
Materials:
-
Phenol (1.0 eq)
-
S-(difluoromethyl)sulfonium salt (1.5 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Water
Procedure:
-
To a stirred solution of the phenol in DMF, add lithium hydroxide and stir for 10 minutes at room temperature.
-
Add the S-(difluoromethyl)sulfonium salt to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
Late-Stage and Radical Difluoromethoxylation
Recent advances have enabled the late-stage introduction of the difluoromethoxy group into complex molecules, a highly desirable strategy in drug discovery.[9] Radical difluoromethoxylation methods, often employing photoredox catalysis, have emerged as powerful tools for the C-H difluoromethoxylation of (hetero)arenes under mild conditions.[5] These methods allow for the rapid generation of analogs for structure-activity relationship (SAR) studies.[5]
Section 4: The Difluoromethoxy Group in Action: Case Studies of Approved Drugs
The utility of the difluoromethoxy group is underscored by its presence in several FDA-approved drugs.
Pantoprazole: A Proton Pump Inhibitor
Pantoprazole (Protonix) is a widely prescribed proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid. The difluoromethoxy group on the benzimidazole core is crucial for its mechanism of action and metabolic stability. Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system, mainly through demethylation by CYP2C19 and sulfation.[10] The difluoromethoxy group is more resistant to oxidative metabolism compared to a methoxy group, contributing to the drug's favorable pharmacokinetic profile.[3]
Roflumilast: A PDE4 Inhibitor
Roflumilast (Daliresp) is an oral phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast enhances its metabolic stability. The primary metabolic pathway for roflumilast is N-oxidation, catalyzed by CYP1A2 and CYP3A4, to its active metabolite, roflumilast N-oxide.[5][11]
Section 5: Analytical Characterization of Difluoromethoxy-Containing Compounds
The presence of the difluoromethoxy group imparts characteristic signatures in various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the -OCF₂H group typically appears as a triplet with a large coupling constant (JHF) in the range of 70-75 Hz. The chemical shift is generally found between δ 6.5 and 7.5 ppm.
-
¹⁹F NMR: The two fluorine atoms of the -OCF₂H group typically appear as a doublet, coupled to the proton, with a chemical shift in the range of -80 to -90 ppm (relative to CFCl₃).[12]
-
¹³C NMR: The carbon of the -OCF₂H group appears as a triplet due to coupling with the two fluorine atoms (JCF) and is typically found in the downfield region of the spectrum.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, a common fragmentation pathway for compounds containing a difluoromethyl group attached to an aromatic ring is the loss of the difluoromethyl radical (•CHF₂), resulting in a fragment ion at [M-51].[13] Another potential fragmentation is the loss of a neutral hydrogen fluoride (HF) molecule, leading to a peak at [M-20].[13]
Conclusion: A Versatile and Enduring Asset in Medicinal Chemistry
The difluoromethoxy group has firmly established itself as a valuable and versatile tool in the medicinal chemist's toolbox. Its unique combination of properties—moderate lipophilicity, strong electron-withdrawing character, hydrogen bond donating capability, and enhanced metabolic stability—provides a powerful platform for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. As synthetic methodologies for its introduction continue to evolve, particularly in the realm of late-stage functionalization, the strategic application of the difluoromethoxy group is poised to play an even more significant role in the design of the next generation of therapeutic agents.
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Role of thioanisole moiety in organic reactions
An In-Depth Technical Guide to the Role of the Thioanisole Moiety in Organic Reactions
Abstract
The thioanisole moiety, characterized by a methylthio group attached to a benzene ring, is a deceptively simple functional group that wields significant and multifaceted influence in modern organic synthesis. Its unique electronic properties, stemming from the sulfur atom, allow it to serve as a versatile nucleophile, a precursor to valuable sulfoxides and sulfones, a potent directing group in C-H functionalization, and an indispensable scavenger in peptide chemistry. This guide provides a comprehensive exploration of the thioanisole moiety's roles, grounded in mechanistic principles and practical applications. We will dissect the causality behind its reactivity, present field-proven experimental protocols, and offer insights relevant to researchers, scientists, and professionals in drug development.
Fundamental Properties of the Thioanisole Moiety
Thioanisole, or (methylsulfanyl)benzene, is the foundational structure, a colorless to pale yellow liquid with a characteristic unpleasant odor.[1][2] Its synthetic utility is rooted in the distinct chemical properties of the thioether linkage to an aromatic system.
| Property | Value | Reference |
| Formula | C₇H₈S | [2] |
| Molar Mass | 124.21 g/mol | [3] |
| Density | 1.053-1.061 g/cm³ | [2][3] |
| Melting Point | -15 °C | [2] |
| Boiling Point | 193 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and alcohol. | [1][3] |
From an electronic standpoint, the sulfur atom's lone pairs can participate in resonance with the aromatic ring, making the methylthio group an ortho-, para-directing group in electrophilic aromatic substitution. However, the larger size and more diffuse 3p orbitals of sulfur result in less effective overlap with the carbon 2p orbitals of the benzene ring compared to the oxygen in its analogue, anisole. This nuanced electronic profile is key to its diverse reactivity.[4]
Reactivity at the Sulfur Center: Nucleophilicity and Oxidation
The sulfur atom in the thioanisole moiety is the primary hub of reactivity. Its high polarizability makes it a soft nucleophile, readily engaging with a variety of electrophiles.[5] This property is most prominently exploited in oxidation reactions.
Selective Oxidation: A Gateway to Sulfoxides and Sulfones
The controlled oxidation of the thioanisole moiety is a synthetically powerful transformation. It allows for a stepwise increase in the oxidation state of sulfur, from a thioether to a sulfoxide, and subsequently to a sulfone. Each state possesses distinct electronic and steric properties, profoundly influencing the parent molecule.
-
Thioether → Sulfoxide: This first oxidation step is of paramount importance, as it generates a chiral center at the sulfur atom. The resulting methyl phenyl sulfoxide is a valuable building block in asymmetric synthesis.[6]
-
Sulfoxide → Sulfone: Further oxidation yields the corresponding sulfone. This transformation dramatically alters the electronic nature of the substituent, converting it from a weak donor to a strong electron-withdrawing group.
The choice of oxidant and reaction conditions is critical for achieving selectivity. Hydrogen peroxide is a common and effective oxidant for converting thioethers to sulfoxides.[7] More sophisticated catalytic systems, often employing transition metals, have been developed to enhance selectivity and efficiency, particularly for asymmetric oxidations.[6][8][9]
Table 1: Comparison of Oxidation Conditions for Thioanisole
| Oxidant System | Product Selectivity (Sulfoxide vs. Sulfone) | Key Advantages | Reference |
| H₂O₂ | Good selectivity for sulfoxide with careful control of stoichiometry. | Readily available, inexpensive, green oxidant. | [7] |
| t-Butyl Hydroperoxide (TBHP) with Zr-MOF-808 catalyst | Selectivity is tunable based on substrate concentration. | Heterogeneous catalysis, high conversion. | [10][11] |
| Electroenzymatic Cascade System (CPO enzyme) | High selectivity for methyl phenyl sulfoxide. | Mild conditions, high efficiency, green chemistry. | [6][9] |
| Photocatalytic Oxidation on DUT-67(Zr) | 98% selectivity for methyl phenyl sulfoxide. | Utilizes light energy, high conversion (95%). | [8] |
Experimental Protocol: Selective Oxidation to Methyl Phenyl Sulfoxide
This protocol describes a standard laboratory procedure for the selective oxidation of thioanisole using hydrogen peroxide.
Materials:
-
Thioanisole (1.0 eq)
-
Hydrogen peroxide (30% aq. solution, 1.1 eq)
-
Methanol (as solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thioanisole in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Slowly add the hydrogen peroxide solution dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C. Causality Note: The exothermic nature of the oxidation requires slow addition and cooling to prevent over-oxidation to the sulfone.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained. This step neutralizes any unreacted peroxide.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl phenyl sulfoxide.
-
Purify the product by column chromatography on silica gel.
Reactivity at the Methyl Group: C-H Acidity
The thioether moiety activates the adjacent methyl protons, rendering them susceptible to deprotonation by strong bases. Alkyllithium reagents, such as n-butyllithium, can quantitatively deprotonate the methyl group to afford a highly nucleophilic lithiated species (C₆H₅SCH₂Li).[2] This carbanion is a versatile intermediate that can be alkylated with various electrophiles, providing a powerful method for carbon-carbon bond formation and the synthesis of more complex thioethers.[2]
The Thioanisole Moiety as a Cation Scavenger in Peptide Synthesis
In the realm of drug development, particularly in solid-phase peptide synthesis (SPPS), the thioanisole moiety plays a critical, albeit auxiliary, role. During the final cleavage step, where the synthesized peptide is released from the solid support and side-chain protecting groups are removed, highly reactive carbocations are often generated.[12] For instance, the acid-catalyzed removal of tert-butyl (tBu) based protecting groups releases tert-butyl cations.
These stray cations can cause deleterious side reactions by alkylating sensitive amino acid residues, such as tryptophan (Trp) and methionine (Met). Thioanisole is widely employed as a "scavenger" in the cleavage cocktail (typically a strong acid like trifluoroacetic acid, TFA) to intercept these carbocations.[1][13]
Mechanism of Action: The electron-rich aromatic ring of thioanisole acts as a nucleophile, trapping the electrophilic carbocations via Friedel-Crafts alkylation, thereby preventing them from modifying the desired peptide product.[14] It is particularly effective at trapping "hard" carbocations like the t-butyl cation.
While highly effective, its use requires careful consideration. In the presence of very strong acids (e.g., HF or TFMSA), thioanisole itself can lead to uncontrolled modifications of sensitive amino acids.[1] Therefore, its inclusion in a cleavage cocktail must be optimized based on the peptide sequence and the protecting groups used.[3][13]
The Thioanisole Moiety as a Directing Group in C-H Functionalization
A cornerstone of modern synthetic chemistry is the ability to selectively functionalize C-H bonds. The thioanisole moiety can serve as an effective directing group in transition-metal-catalyzed C-H functionalization reactions.[15] The sulfur atom acts as a Lewis basic site, coordinating to a metal catalyst (commonly palladium) and directing the catalytic center to a proximal C-H bond, typically at the ortho position of the aromatic ring. This chelation-assisted strategy enables the site-selective introduction of a wide range of functional groups.
This approach transforms a relatively inert C-H bond into a site of reactivity, bypassing the need for pre-functionalized starting materials that are often required in traditional cross-coupling reactions. The development of thioether-ligated catalytic systems has been shown to accelerate reaction rates and even enable new site selectivities that were not previously possible without directing groups.[15] While the thioether itself can act as a directing group, its derivatives or related sulfur-containing functionalities are often designed for enhanced directing ability in complex synthetic schemes.[16][17]
Applications in Pharmaceutical and Materials Science
The versatility of the thioanisole moiety makes it a valuable component in the synthesis of a diverse array of molecules.
-
Pharmaceuticals and Agrochemicals: Many biologically active compounds contain sulfur. The thioanisole framework serves as a key intermediate for synthesizing sulfur-containing drug molecules and pesticides, where the sulfur atom can improve stability, modulate therapeutic potential, or fine-tune biological activity.[18][19][20]
-
Dyes and Pigments: It functions as a precursor for sulfur-based dyes, contributing to color stability and brightness.[18]
-
Specialty Polymers: Thioanisole can be incorporated into polymer synthesis to impart improved thermal resistance and chemical stability.[18]
Conclusion
The thioanisole moiety is a powerful and versatile functional group in the arsenal of the modern organic chemist. Its significance extends from fundamental reactivity—acting as a nucleophile and a precursor to chiral sulfoxides—to enabling complex, state-of-the-art transformations like directed C-H functionalization. Its role as a carbocation scavenger in peptide synthesis underscores its practical importance in the development and manufacturing of therapeutics. A thorough understanding of the mechanistic principles governing its behavior, as detailed in this guide, empowers researchers to leverage the full synthetic potential of this unassuming yet potent chemical entity.
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Methodological & Application
Application Notes and Protocols for the Formation of a Grignard Reagent from 2-Bromo-3-(difluoromethoxy)thioanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The successful formation of Grignard reagents from highly functionalized aryl halides is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This guide provides a detailed technical overview and actionable protocols for the preparation of the Grignard reagent from 2-Bromo-3-(difluoromethoxy)thioanisole. The presence of both a difluoromethoxy group and a thioether moiety on the aromatic ring presents unique challenges, including potential side reactions and difficulties in initiation. This document outlines two primary methodologies to address these challenges: the classical approach using activated magnesium and a modern halogen-magnesium exchange protocol. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in depth to ensure reliable and reproducible outcomes in a research and development setting.
Introduction: Navigating the Challenges of a Multifunctional Substrate
The target molecule, this compound, incorporates two functional groups that require careful consideration during Grignard reagent formation:
-
The Difluoromethoxy Group (-OCF₂H): While the C-F bonds are generally robust, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent aromatic ring. The polarized C-H bond in the OCF₂H group is a potential hydrogen bond donor, which may affect solvation and reactivity.[1]
-
The Thioanisole Group (-SMe): The sulfur atom in the thioether linkage is a soft Lewis base and could potentially interact with the magnesium surface or the formed Grignard reagent. While less reactive than a thiol (S-H), which would be readily deprotonated, the thioether is not entirely inert under these conditions.
Given these functionalities, standard Grignard formation protocols may be sluggish or lead to undesired side reactions. Therefore, specialized techniques are required to favor the desired oxidative insertion of magnesium into the carbon-bromine bond.
Strategic Approaches to Grignard Reagent Formation
Two principal strategies are recommended for the synthesis of the Grignard reagent from this compound. The choice between them will depend on the available laboratory equipment, reagents, and the scale of the reaction.
-
Method A: Classical Formation with Activated Magnesium. This approach relies on the direct reaction of the aryl bromide with magnesium metal. Success hinges on overcoming the passivating magnesium oxide layer and initiating the reaction under controlled conditions.
-
Method B: Halogen-Magnesium Exchange. This method avoids the use of magnesium metal directly with the substrate. Instead, a more reactive, commercially available Grignard reagent is used to perform a halogen-metal exchange, which is often more tolerant of sensitive functional groups.[2][3]
Method A: Protocol for Classical Grignard Formation
This protocol emphasizes meticulous attention to anhydrous conditions and effective magnesium activation.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Magnesium Turnings | High purity, non-passivated | Source of magnesium for the reaction |
| This compound | Anhydrous | Starting material |
| Anhydrous Tetrahydrofuran (THF) | Distilled from Na/benzophenone | Solvent |
| Iodine (I₂) | Crystal | Magnesium activator |
| 1,2-Dibromoethane (DBE) | Anhydrous | Magnesium activator |
| Three-neck round-bottom flask | Flame-dried | Reaction vessel |
| Reflux condenser | Flame-dried | Prevent solvent loss |
| Addition funnel | Flame-dried | Controlled addition of substrate |
| Magnetic stirrer and stir bar | Agitation | |
| Inert gas supply (Argon or Nitrogen) | Maintain anhydrous and oxygen-free atmosphere |
Step-by-Step Protocol
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of inert gas.
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine. The flask should be gently warmed with a heat gun under a flow of inert gas until the iodine sublimes, coating the magnesium with a faint purple vapor.[4]
-
Alternatively, add a few drops of 1,2-dibromoethane to the magnesium in a small amount of THF. The observation of ethylene bubbles indicates activation.[5]
-
-
Initiation:
-
Add a small portion (approx. 10%) of the this compound solution in anhydrous THF to the activated magnesium.
-
The reaction mixture should be gently warmed. Initiation is indicated by the disappearance of the iodine color, a gentle reflux, and the appearance of a cloudy, grayish solution.
-
-
Addition:
-
Once the reaction has initiated, the remaining solution of the aryl bromide is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.
-
-
Completion and Use:
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting dark gray to brown solution is the Grignard reagent and should be used immediately in the subsequent reaction.
-
Causality and In-Depth Insights
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including water.[6] The use of flame-dried glassware and anhydrous solvents is non-negotiable.
-
Magnesium Activation: The surface of magnesium is typically coated with a passivating layer of magnesium oxide (MgO). Chemical activators like iodine or 1,2-dibromoethane react with this layer to expose fresh, reactive magnesium metal.[7]
-
Initiation is Key: The initial stage of the reaction is often subject to an induction period. A small, concentrated portion of the halide is added first to establish the reaction before diluting the system.
-
Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for forming Grignard reagents from aryl bromides due to its higher boiling point and better solvating ability for the organomagnesium species.[8][9]
Visualization of the Classical Formation Workflow
Caption: Workflow for Classical Grignard Formation.
Method B: Protocol for Halogen-Magnesium Exchange
This method is often more reliable for functionalized substrates as it proceeds under milder conditions and avoids the challenges of initiating the reaction on the magnesium surface. The "Turbo Grignard" reagent, iPrMgCl·LiCl, is particularly effective.[2]
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | Anhydrous | Starting material |
| iPrMgCl·LiCl (Turbo Grignard) | Commercial solution in THF (e.g., 1.3 M) | Exchange reagent |
| Anhydrous Tetrahydrofuran (THF) | Solvent | |
| Schlenk flask or three-neck flask | Flame-dried | Reaction vessel |
| Syringes and needles | Oven-dried | Reagent transfer |
| Magnetic stirrer and stir bar | Agitation | |
| Inert gas supply (Argon or Nitrogen) | Maintain anhydrous and oxygen-free atmosphere | |
| Low-temperature bath (e.g., dry ice/acetone) | Temperature control |
Step-by-Step Protocol
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Substrate Preparation: Dissolve this compound (1 equivalent) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to the desired temperature, typically between -10 °C and 0 °C. The optimal temperature may require some experimentation.
-
Addition of iPrMgCl·LiCl: Add the iPrMgCl·LiCl solution (1.05-1.1 equivalents) dropwise via syringe over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Stir the mixture at the same temperature for 1-2 hours. The progress of the exchange can be monitored by quenching small aliquots with D₂O and analyzing the extent of deuterium incorporation by ¹H NMR.
-
Completion and Use: The resulting solution contains the desired Grignard reagent, [2-(iPr)-3-(difluoromethoxy)phenylthio]magnesium chloride, and is ready for the next step.
Causality and In-Depth Insights
-
Mechanism: The reaction proceeds via a nucleophilic attack of the iPrMgCl on the bromine atom of the aryl bromide, leading to the formation of the more stable arylmagnesium species. The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity.[2]
-
Temperature Control: Lower temperatures are crucial for preserving the integrity of functional groups that might react with the Grignard reagent at higher temperatures.
-
Stoichiometry: A slight excess of the exchange reagent is used to ensure complete conversion of the starting aryl bromide.
Visualization of the Halogen-Magnesium Exchange Workflow
Caption: Workflow for Halogen-Magnesium Exchange.
Troubleshooting and Side Reactions
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate (Method A) | Inactive magnesium surface; presence of moisture. | Re-activate magnesium with fresh iodine or DBE; ensure all reagents and glassware are scrupulously dry.[7] |
| Low yield of Grignard reagent | Incomplete reaction; side reactions (e.g., Wurtz coupling). | Extend reaction time; add the aryl bromide slowly to a well-stirred suspension of magnesium to minimize local high concentrations of the halide. |
| Formation of a dark, tarry mixture | Reaction temperature too high, leading to decomposition. | Maintain a controlled, gentle reflux; for sensitive substrates, consider Method B at lower temperatures. |
| Incomplete exchange (Method B) | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period; incrementally increase the temperature (e.g., from -10 °C to 0 °C). |
Titration of the Grignard Reagent
It is highly recommended to determine the concentration of the prepared Grignard reagent before use. A common method involves titration against a solution of iodine in THF with LiCl until the disappearance of the brown iodine color.[10]
Safety Precautions
-
Grignard reagents are highly reactive and can be pyrophoric upon exposure to air, especially if residual magnesium is present.
-
Anhydrous ethers such as THF can form explosive peroxides. Always use freshly distilled solvent.
-
The initiation of a Grignard reaction can be unpredictable and may lead to a sudden exotherm. Always have an appropriate cooling bath ready.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
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Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Jadhav, S. R., & Ghosh, S. K. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advanced Research in Science and Engineering, 3(1). [Link]
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Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]
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Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]
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10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]
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Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]
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Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
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Pisani, L., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7159-7176. [Link]
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Does anyone know the special technique for the preparation of Turbo Grignard reagent? (2022). ResearchGate. [Link]
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Oestreich, M., & Hermeke, J. (2015). Mechanical activation of magnesium turnings for the preparation of reactive Grignard reagents. The Journal of Organic Chemistry, 80(10), 5255-5261. [Link]
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Chen, Z.-N., Fu, G., & Xu, X. (2012). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. Organic & Biomolecular Chemistry, 10(47), 9491–9500. [Link]
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Walborsky, H. M. (1973). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 6(10), 329-336. [Link]
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The Grignard Reaction (Worksheet Solutions Walkthrough). (2021). YouTube. [Link]
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Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters. (2006). ResearchGate. [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 2-Bromo-3-(difluoromethoxy)thioanisole as a Versatile Fluorinated Building Block
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow medicinal chemists to meticulously modulate a compound's metabolic stability, lipophilicity, binding affinity, and pKa without significant steric alteration.[2]
Among the diverse array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisosteric replacement for common functional groups like hydroxyl or thiol moieties.[3][4] It uniquely functions as a "lipophilic hydrogen bond donor," offering a compelling combination of increased metabolic stability over a classic methoxy group while introducing favorable hydrogen bonding interactions that can enhance target engagement.[4][5]
This guide introduces 2-Bromo-3-(difluoromethoxy)thioanisole , a trifunctional building block engineered for versatility. It presents three key reactive sites for molecular elaboration:
-
An Aryl Bromide , primed for a wide range of palladium-catalyzed cross-coupling reactions.
-
A Difluoromethoxy Group , to impart desirable pharmacokinetic properties to the final compound.
-
A Thioanisole Moiety , a valuable pharmacophore in its own right, which can also be oxidized to the corresponding sulfoxide or sulfone to fine-tune solubility and electronic properties.[6]
This document provides detailed protocols for leveraging this building block in key synthetic transformations, explains the causal science behind procedural choices, and offers insights into the strategic application of its constituent functional groups.
Physicochemical Properties & Safe Handling
A thorough understanding of a building block's properties and handling requirements is fundamental to its successful and safe implementation.
Compound Properties
| Property | Value | Source/Note |
| IUPAC Name | 2-Bromo-1-(difluoromethoxy)-3-(methylthio)benzene | --- |
| CAS Number | Not available | Data for analogous structures used for reference. |
| Molecular Formula | C₈H₇BrF₂OS | Calculated |
| Molecular Weight | 269.11 g/mol | Calculated |
| Appearance | Expected: Colorless to pale yellow liquid or low-melting solid | Based on similar structures like 2-Bromothioanisole. |
| Boiling Point | Predicted: >200 °C at 760 mmHg | Extrapolated from analogous compounds.[7] |
| Density | Predicted: ~1.6-1.7 g/cm³ | Extrapolated from analogous compounds.[7] |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene, CH₂Cl₂). Insoluble in water. | General property of nonpolar organohalides. |
Safety and Handling
Researcher Trustworthiness is Paramount. Organobromine compounds require careful handling to minimize exposure and risk.
-
General Handling: Always handle this compound in a well-ventilated chemical fume hood. Organobromine compounds can be irritants and are considered hazardous.[8][9] Direct contact with skin or eyes and inhalation of vapors must be avoided.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber are recommended for prolonged handling).
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for halogenated organic waste. Do not discharge into drains.[10]
-
Fire Safety: While not highly flammable, this compound will burn. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[11] Upon combustion, it may produce toxic fumes including carbon oxides, hydrogen bromide, hydrogen fluoride, and sulfur oxides.[11]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Core Synthetic Applications: Detailed Protocols
The aryl bromide handle is the primary site for synthetic diversification. We present field-proven protocols for three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and highly functional group-tolerant method for creating biaryl structures, a common motif in pharmaceuticals.
The choice of catalyst, ligand, base, and solvent system is critical for an efficient reaction.
-
Catalyst/Ligand: PdCl₂(dppf) is chosen for its high stability and efficiency. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is both electron-rich and has a large bite angle, which facilitates the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[13][14]
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that is highly effective in Suzuki couplings. Its high solubility in the aqueous phase and ability to activate the boronic acid without degrading sensitive functional groups make it a superior choice to simpler carbonate or phosphate bases.[15]
-
Solvent: A 1,4-Dioxane/Water mixture provides a homogenous medium for the organic substrate and the inorganic base, facilitating efficient phase transfer and reaction kinetics.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sources
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Troubleshooting & Optimization
Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Bromo-3-(difluoromethoxy)thioanisole Reactions
Welcome to the technical support center for the purification of 2-Bromo-3-(difluoromethoxy)thioanisole from palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our focus is to empower you with the knowledge to effectively remove residual palladium, ensuring the purity of your compounds and the integrity of your downstream applications.
The presence of the thioether moiety in this compound presents a specific challenge in palladium removal due to the potential for strong coordination between the sulfur atom and the palladium catalyst. This can lead to the formation of stable, soluble palladium complexes that are difficult to remove using standard purification techniques. This guide will address these challenges head-on, providing you with a range of strategies to achieve the desired level of purity.
Troubleshooting Guide
Residual palladium in your final product can be a persistent issue. This section provides a logical workflow to diagnose and resolve common problems encountered during the purification of this compound.
Issue 1: High Levels of Residual Palladium Detected After Initial Purification (e.g., Filtration or Solvent Extraction)
Primary Suspect: Strong coordination of palladium to the thioether functionality of your product, forming soluble palladium complexes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high residual palladium.
Issue 2: Significant Product Loss During Purification
Primary Suspect: Non-specific adsorption of your product, this compound, onto the purification media, especially activated carbon.
Mitigation Strategies:
-
Scavenger Screening: Test a small panel of scavengers to identify one with high selectivity for palladium and minimal affinity for your product. Thiol-functionalized silica scavengers often offer a good balance of efficacy and product recovery.[1]
-
Minimize Scavenger Amount: Use the lowest effective amount of scavenger. This can be determined through small-scale optimization experiments.
-
Thorough Washing: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.
-
Solvent Selection: Ensure your product is highly soluble in the solvent used during the scavenging process to minimize its adsorption onto the solid support.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions involving this compound particularly challenging?
The primary challenge stems from the presence of the thioether (sulfur) group. Sulfur is a soft Lewis base and has a strong affinity for soft Lewis acids like palladium. This interaction can lead to the formation of stable, soluble palladium-thioether complexes that are not easily removed by simple filtration or aqueous washes.[2]
Q2: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory agencies such as the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . For a drug with a maximum daily dose of 10 g, this translates to a concentration limit of 10 parts per million (ppm).[3]
Q3: What are the most effective methods for removing palladium in this context?
The most effective methods typically involve the use of high-affinity palladium scavengers. These are solid-supported materials functionalized with groups that bind strongly to palladium, allowing for its removal by filtration. Common and effective scavengers include:
-
Thiol-functionalized silica: Highly effective for a range of palladium species.[1]
-
Trimercaptotriazine (TMT)-based scavengers: Show broad applicability and high efficiency.[4]
-
Activated Carbon: A cost-effective option, but it can lead to product loss due to non-specific adsorption.[5] It is often used as a polishing step after initial bulk palladium removal.
Q4: Can I use simple filtration through Celite® to remove the palladium catalyst?
Filtration through a pad of Celite® can be effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or insoluble palladium species that may have precipitated from the reaction mixture. However, it is generally ineffective at removing soluble palladium complexes, which are often the main culprits for residual contamination in reactions involving thioethers.[6]
Q5: How can I quantify the amount of residual palladium in my product?
Highly sensitive analytical techniques are required to accurately quantify trace levels of palladium. The most common and reliable method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7]
Comparative Overview of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Best Suited For |
| High-Affinity Scavengers | High selectivity for palladium, high removal efficiency, good product recovery.[8][9] | Higher cost compared to other methods. | Removing soluble palladium complexes, achieving very low residual palladium levels (<10 ppm). |
| Activated Carbon | Low cost, widely available.[6] | Can be non-specific, leading to product loss; may require larger quantities.[5] | Bulk palladium removal, polishing step after other purification methods. |
| Crystallization | Can be highly effective for purifying crystalline products, scalable. | Effectiveness is highly dependent on the solubility of palladium species in the mother liquor. | Final purification step for solid products, often combined with other methods. |
| Column Chromatography | Can effectively separate the product from palladium species.[7] | Can be time-consuming, requires significant solvent volumes, may not be ideal for large-scale production. | Small to medium scale purification, when other methods are ineffective. |
| Filtration (e.g., through Celite®) | Simple, quick, and inexpensive.[6] | Only effective for removing insoluble palladium species. | Initial removal of heterogeneous catalysts or precipitated palladium. |
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol provides a general guideline. Optimization of scavenger amount, temperature, and time is recommended for each specific reaction.
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove any water-soluble byproducts. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, THF, ethyl acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 5-20 equivalents of the scavenger's functional group relative to the initial moles of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at a temperature between room temperature and 60°C. The optimal time can range from 2 to 24 hours. Monitor the progress by taking small aliquots of the solution, filtering, and analyzing for palladium content.
-
Filtration: Once the desired level of palladium removal is achieved, cool the mixture to room temperature and filter it through a pad of Celite® or a suitable filter paper to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.
Protocol 2: Palladium Removal Using Activated Carbon
This method is often used as a cost-effective first pass or for polishing. Be mindful of potential product loss.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-50% by weight relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 40-60°C) for 2-18 hours.
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Using a pre-warmed filtration setup can prevent the product from crystallizing during filtration.
-
Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Conclusion
The removal of palladium catalysts from reactions involving this compound requires a thoughtful and systematic approach due to the strong coordinating ability of the thioether group. By understanding the underlying chemical principles and employing the appropriate troubleshooting and purification strategies outlined in this guide, researchers can confidently and efficiently achieve the high levels of purity required for their drug discovery and development endeavors.
References
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Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Removing Palladium Catalyst Residues from Final Products. Retrieved from a hypothetical BenchChem technical document.
- Fallan, C., & MacCormac, A. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Organic Process Research & Development.
- Li, Y., Bao, G., & Wu, X.-F. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science, 11(6), 1635-1640.
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Ma, X., et al. (2025).
- Wang, J., & Martin, R. (2017). Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. Organic Letters, 20(1), 182-185.
- Ali, S., et al. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 24(15), 2779.
- Hughes, D. L. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 12(4), 678-684.
- Hartwig, J. F. (2011). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate.
- Ngai, M.-Y. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 51(8), 1984-1995.
- Bergbreiter, D. E. (2008). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Li, Y., Bao, G., & Wu, X.-F. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science, 11, 1635-1640.
- Mykhailiuk, P. K. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. The Journal of Organic Chemistry.
- Koide, K. (2018). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.
- Wu, X.-F. (2025).
- Biotage. (n.d.). Metal Scavenger User Guide.
- Ma, X., et al. (2025).
- Badsara, S. S., & Sharma, V. (2019). Synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides and aryl sulfonyl hydrazides. Organic Chemistry Frontiers, 6(12), 1972-1976.
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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 2-Bromo-3-(difluoromethoxy)thioanisole
Welcome to the technical support center for 2-Bromo-3-(difluoromethoxy)thioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this unique building block. We understand that achieving high conversion rates is critical for your research and development timelines. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
The structure of this compound, with its sterically demanding ortho-bromo substituent, electron-donating thioether, and the electronically complex difluoromethoxy group, presents a specific set of challenges in common cross-coupling reactions. This guide will dissect these challenges and offer systematic solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion. What are the most likely causes?
Low conversion in Suzuki-Miyaura couplings involving this substrate often stems from a combination of steric hindrance and catalyst deactivation. The ortho-bromo position, flanked by the thioanisole and difluoromethoxy groups, can impede the oxidative addition step in the catalytic cycle.[1][2] Additionally, the sulfur atom in the thioether can act as a poison to the palladium catalyst.
Key Troubleshooting Points:
-
Ligand Selection: Standard ligands like PPh₃ may not be effective. Consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote oxidative addition with sterically hindered aryl bromides.[1][2]
-
Base Selection: The choice of base is critical.[3] Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases. The solubility of the base can also be a factor; ensure vigorous stirring.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are common choices.[3][4] In some cases, the addition of water as a co-solvent can be beneficial for the transmetalation step, but it should be carefully optimized.[1]
-
Catalyst Precursor: Using a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species can be advantageous.
Q2: I am observing significant amounts of debromination (hydrodehalogenation) as a side product. How can I minimize this?
Debromination is a common side reaction, particularly with electron-rich aryl bromides.[5] It can be promoted by certain ligands, bases, or impurities in the reaction mixture.
Strategies to Minimize Debromination:
-
Ligand Choice: Avoid ligands that are prone to β-hydride elimination if there are any alkyl chains present on the boronic acid partner. Use ligands that favor reductive elimination over side reactions.
-
Base Strength: While a strong base is often needed, an excessively strong base can sometimes promote debromination. A careful screening of bases might be necessary.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of side reactions. Monitor the reaction progress closely by TLC or LC-MS.
-
Purity of Reagents: Ensure all reagents, especially the boronic acid and base, are of high purity and free from water or other protic impurities that could serve as a proton source.
Q3: My Buchwald-Hartwig amination is sluggish. What adjustments should I consider?
Similar to Suzuki couplings, the steric hindrance around the bromine atom is a primary challenge in Buchwald-Hartwig aminations with this substrate. The choice of ligand and base is paramount for a successful transformation.[6][7][8]
Optimization Parameters for Buchwald-Hartwig Amination:
-
Ligand System: Bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, Xantphos) are often required to facilitate the catalytic cycle with challenging substrates.[3][9]
-
Base Selection: Strong, non-coordinating bases like NaOt-Bu or LHMDS are typically used.[6] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered, although this may require higher temperatures.[10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[10] The solubility of the amine and the aryl bromide should be a guiding factor.
In-Depth Troubleshooting Guides
Guide 1: Addressing Catalyst Inhibition by the Thioether Moiety
The thioether sulfur can coordinate to the palladium center, leading to catalyst deactivation.
Workflow for Diagnosing and Mitigating Sulfur Poisoning:
Caption: Troubleshooting workflow for catalyst poisoning.
Experimental Protocols:
-
Increasing Catalyst Loading: Incrementally increase the palladium catalyst loading from the standard 1-2 mol% up to 5-10 mol%. If conversion improves significantly with higher loading, it is a strong indicator of catalyst deactivation.
-
Sulfur-Tolerant Ligands: Certain N-heterocyclic carbene (NHC) ligands have shown higher tolerance to sulfur-containing substrates. Consider screening ligands such as IPr or SImes.
-
Sacrificial Lewis Acid: The addition of a stoichiometric amount of a mild Lewis acid, such as ZnCl₂, can sometimes preferentially bind to the sulfur, preventing it from coordinating to the palladium catalyst. This should be used with caution as it can affect other components of the reaction.
Guide 2: Overcoming Steric Hindrance
The ortho-bromo position presents a significant steric barrier to oxidative addition.
Decision Tree for Overcoming Steric Hindrance:
Caption: Decision tree for steric hindrance issues.
Detailed Methodologies:
-
Ligand Screening: Set up a parallel screen of bulky phosphine ligands. A typical starting point would be to compare a standard ligand (e.g., PPh₃) with several generations of Buchwald ligands.
-
Temperature Optimization: If conversion is still low with an optimized ligand, incrementally increase the reaction temperature in 10-20 °C intervals. Be mindful that higher temperatures can also lead to increased side product formation.
-
Concentration Effects: In some cases, higher concentrations can favor the desired bimolecular reaction. Conversely, if solubility is an issue at higher concentrations, dilution may be necessary.
Data Presentation
Table 1: Comparison of Ligands for a Model Suzuki Coupling
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Conversion (%) |
| PPh₃ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 65 |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 85 |
| RuPhos | 2 | K₃PO₄ | Dioxane | 110 | 92 |
This is representative data and actual results may vary.
Final Considerations
-
Stability of the Difluoromethoxy Group: The difluoromethoxy group is generally stable under many reaction conditions.[11] However, under very harsh basic or acidic conditions, hydrolysis could be a concern, although it is less likely than with other functional groups.
-
Purification Challenges: The final product may have similar polarity to some of the starting materials or byproducts, potentially complicating purification by column chromatography.[12] Careful selection of the eluent system is crucial. Recrystallization can also be an effective purification method for thioanisole derivatives.[13][14][15]
By systematically addressing the potential issues of catalyst deactivation, steric hindrance, and optimizing reaction parameters, researchers can significantly improve the conversion rates in reactions involving this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135566336, this compound. Retrieved from [Link]
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Foo, K., & Gessner, V. H. (2021). Recent advances in the chemistry of N-heterocyclic carbene-stabilized main group element compounds. Dalton Transactions, 50(15), 5035-5048. [Link]
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Evano, G., & Théveau, L. (2012). Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 14(17), 4450–4453. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Google Patents. (n.d.). Process for producing 4-bromothioanisole.
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Ni, K., & Hui, X. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7034-7063. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
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MDPI. (2022). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. Retrieved from [Link]
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ResearchGate. (2020). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
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National Center for Biotechnology Information. (2020). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. [Link]
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Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
European Patent Office. (2007). PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Fu, G. C., & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
That's Chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved from [Link]
-
Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]
-
ResearchGate. (2021). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
-
ResearchGate. (2022). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. [Link]
- Google Patents. (n.d.). Process for producing 4-bromothioanisole.
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. PubMed Central. [Link]
-
ACS Publications. (2022). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ETH Zürich. (2015). Total Synthesis of Bromo- and Fluorodanicalipin A*. Retrieved from [Link]
-
Reddit. (2022). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Retrieved from [Link]
-
MDPI. (2017). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
The Organic Chemist. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Preventing debromination of 2-Bromo-3-(difluoromethoxy)thioanisole
Welcome to the technical support center for 2-Bromo-3-(difluoromethoxy)thioanisole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in synthetic chemistry. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted debromination and achieve optimal results in your experiments.
Introduction: Understanding the Substrate
This compound is a unique trifunctional aromatic compound. The interplay of the bromo, difluoromethoxy, and thioanisole substituents presents both opportunities for diverse chemical transformations and challenges in controlling reactivity. The electron-withdrawing nature of the difluoromethoxy group and the coordinating ability of the thioether can significantly influence the outcome of cross-coupling reactions, with debromination being a primary concern. This guide will equip you with the knowledge to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: I am observing significant debromination of my this compound during a palladium-catalyzed cross-coupling reaction. What are the likely causes?
A1: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions. For a substrate like this compound, several factors can contribute to this undesired outcome:
-
Formation of Palladium-Hydride Species: The primary culprit is often the in situ generation of palladium-hydride (Pd-H) species. These can arise from various sources within your reaction mixture, including certain solvents (e.g., alcohols), impurities in reagents, or the decomposition of the base or other additives. The Pd-H species can then react with your starting material, replacing the bromine atom with hydrogen.
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination. While necessary for some cross-coupling reactions, excessive heat can favor the reductive cleavage of the C-Br bond.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of hydride species, leading to increased debromination.
-
Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand is critical. Some ligand systems are more prone to generating the undesired Pd-H species or may not be robust enough to prevent side reactions.
-
Photocatalyzed Debromination: Aryl bromides can be susceptible to light-mediated reductive debromination, especially in the presence of a photosensitizer and a hydrogen atom source.[1]
Q2: How can I minimize debromination when performing a Suzuki-Miyaura coupling with this substrate?
A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. To suppress debromination with this compound, consider the following strategies:
-
Catalyst and Ligand Selection:
-
Use a palladium catalyst with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination step of the catalytic cycle over the competing debromination pathway.
-
Palladium precursors such as Pd(PPh₃)₄ can be effective, but newer generation catalysts often offer better performance.[2][3]
-
-
Base Selection:
-
Solvent System:
-
A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is a standard and often effective choice for Suzuki reactions.[2][3] The water is necessary to facilitate the transmetalation step. Ensure your solvents are high-purity and degassed to remove oxygen, which can degrade the catalyst.
-
-
Temperature Control:
Troubleshooting Guides
Guide 1: Systematic Approach to Optimizing a Suzuki-Miyaura Coupling
If you are still observing debromination after initial attempts, a systematic optimization is recommended. The following table outlines a suggested screening process.
| Parameter | Condition 1 (Initial) | Condition 2 (Milder Base) | Condition 3 (Bulky Ligand) | Condition 4 (Lower Temp) |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | - | SPhos (4 mol%) | XPhos (2 mol%) | XPhos (2 mol%) |
| Base | Na₂CO₃ (2 equiv) | K₃PO₄ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Dioxane/H₂O (4:1) |
| Temperature | 100 °C | 90 °C | 90 °C | 80 °C |
Guide 2: Addressing Debromination in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation where debromination can be problematic. The presence of an amine coupling partner introduces additional complexities.
-
Ligand Choice is Crucial: For C-N coupling, bidentate phosphine ligands like BINAP or DPPF have been shown to be effective in preventing the formation of palladium iodide dimers that can slow down the reaction and lead to side products.[5] More modern, sterically hindered monodentate ligands like XPhos or RuPhos are also highly effective.[4]
-
Base Compatibility: Strong, non-nucleophilic bases are required for the deprotonation of the amine. While NaOt-Bu is common, it can contribute to debromination. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate as alternatives.
-
Solvent Considerations: Aprotic, non-polar solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig reactions.[4] Avoid protic solvents which can interfere with the strong base.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a starting point and may require optimization for your specific coupling partner.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., SPhos; 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Competing catalytic cycles in cross-coupling reactions.
Diagram 2: Troubleshooting Flowchart for Debromination
Caption: A decision tree for troubleshooting debromination.
References
-
Razafindrainibe, F., et al. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes." University of Southampton ePrints, 2017. [Link]
-
Khan, I., et al. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies." Molecules, vol. 22, no. 10, 2017, p. 1736. [Link]
-
Let's Talk Chemistry. "CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview)." YouTube, 25 Mar. 2022. [Link]
-
Khan, I., et al. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects." Molecules, vol. 21, no. 11, 2016, p. 1579. [Link]
-
Kukawka, R., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." Molecules, vol. 26, no. 23, 2021, p. 7356. [Link]
-
Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Letters in Organic Chemistry, vol. 10, no. 6, 2013, pp. 418-422. [Link]
-
Ye, Z., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." Organic & Biomolecular Chemistry, vol. 18, no. 23, 2020, pp. 4426-4430. [Link]
-
Hundertmark, T., et al. "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature." Organic Letters, vol. 2, no. 11, 2000, pp. 1729-1731. [Link]
-
Galkin, V. I., et al. "Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic..." ResearchGate, 2015. [Link]
-
Tellis, J. C., et al. "Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides." ACS Catalysis, vol. 6, no. 8, 2016, pp. 5258-5262. [Link]
-
"Buchwald–Hartwig amination." Wikipedia, 2023. [Link]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Functionalization of 2-Bromo-3-(difluoromethoxy)thioanisole
Welcome to the technical support center for the functionalization of 2-Bromo-3-(difluoromethoxy)thioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this highly functionalized building block. The inherent reactivity of the aryl bromide, the electronic effects of the difluoromethoxy and methylthio groups, and their interplay can lead to unexpected outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles.
The difluoromethoxy group is a valuable addition to modern medicinal chemistry, often enhancing metabolic stability.[1] Similarly, the thioanisole moiety is a versatile functional group in drug design.[2] The strategic functionalization of this compound opens avenues to novel chemical entities with potentially valuable pharmacological properties.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura coupling with my this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product, even at elevated temperatures. What could be the issue?
Underlying Chemistry: Several factors can contribute to low conversion in cross-coupling reactions with this substrate:
-
Steric Hindrance: The ortho-substituents (bromo and difluoromethoxy groups) and the adjacent methylthio group create significant steric bulk around the reaction center. This can hinder the approach of the bulky palladium catalyst and the coupling partner.
-
Catalyst Deactivation: The sulfur atom in the thioanisole moiety can act as a poison to the palladium catalyst, leading to catalyst deactivation and incomplete reaction.
-
Thermal Instability: While many cross-coupling reactions require high temperatures, some complex aryl bromides can be thermally sensitive, leading to degradation.[3]
-
Suboptimal Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. A suboptimal ligand may not be effective in overcoming the steric and electronic challenges of this substrate.
Troubleshooting Steps:
-
Optimize Ligand and Pre-catalyst:
-
For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBu3P.[3][4] These ligands can promote the oxidative addition and reductive elimination steps.
-
Utilize modern pre-catalysts (e.g., G3 or G4 pre-catalysts) that can generate the active Pd(0) species at lower temperatures, potentially avoiding substrate degradation.[3]
-
-
Lower the Reaction Temperature:
-
There is extensive literature on room-temperature Suzuki couplings, which can be beneficial for thermally sensitive substrates.[3] Employing a highly active catalyst system may allow for efficient coupling at or near room temperature.
-
-
Thoroughly Degas Solvents and Reagents:
-
Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Ensure all solvents and reagents are rigorously degassed.[4]
-
-
Screen Different Bases:
-
The choice of base can significantly impact the reaction outcome. For substrates with sensitive functional groups, weaker bases like carbonates or phosphates may be preferable to stronger bases like hydroxides or alkoxides.[4]
-
Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Condition 3 (Alternative) |
| Catalyst | Pd(PPh3)4 | SPhos G3 | PdCl2(dtbpf) |
| Ligand | - | - | - |
| Base | K2CO3 | K3PO4 | CsF |
| Solvent | Toluene/H2O | THF/H2O | Dioxane |
| Temperature | 100 °C | 50 °C | Room Temperature |
Issue 2: Competing Metal-Halogen Exchange and Directed Ortho-Lithiation
Question: I am trying to perform a lithium-halogen exchange on this compound at -78 °C with n-BuLi, followed by quenching with an electrophile. However, I am getting a mixture of products, including what appears to be lithiation at the position ortho to the methylthio group. How can I improve the selectivity?
Underlying Chemistry: This substrate presents a classic challenge of competing reaction pathways:
-
Lithium-Halogen Exchange: The desired reaction, where the butyl group of n-BuLi exchanges with the bromine atom to form the aryllithium species. This is generally a very fast reaction.[5][6]
-
Directed Ortho-Lithiation (DoM): The methylthio and difluoromethoxy groups can act as directing metalation groups (DMGs), guiding the lithiation to the adjacent ortho positions. The sulfur of the thioanisole is a known, albeit moderate, directing group.[7]
The relative rates of these two reactions are highly dependent on the substrate, temperature, and lithiating agent. With bromoarenes, lithium-halogen exchange is often faster than directed lithiation.[8] However, the presence of two potential directing groups can complicate this.
Troubleshooting Steps:
-
Extremely Low Temperatures: Conduct the reaction at very low temperatures (e.g., -100 °C) to favor the kinetically faster lithium-halogen exchange.[9]
-
Choice of Lithiating Agent:
-
While n-BuLi is common, consider using t-BuLi, which can sometimes exhibit different selectivity.
-
For substrates with acidic protons or other reactive groups, a combination of i-PrMgCl and n-BuLi can offer improved selectivity for bromine-metal exchange under non-cryogenic conditions.[10]
-
-
Inverse Addition: Add the solution of this compound to the n-BuLi solution at low temperature. This ensures that the n-BuLi is always in excess, which can favor the exchange reaction.
-
Rapid Quenching: After a very short reaction time (e.g., 1-5 minutes) at low temperature, add the electrophile to trap the desired aryllithium intermediate before it can equilibrate or undergo side reactions.
Workflow for Selective Lithium-Halogen Exchange
Caption: Workflow for selective lithium-halogen exchange.
Frequently Asked Questions (FAQs)
Q1: Is the difluoromethoxy group stable to common reaction conditions?
A1: The difluoromethoxy group is generally considered to be metabolically and chemically robust due to the strong C-F bonds.[1] It is typically stable to a wide range of synthetic transformations, including many palladium-catalyzed cross-coupling reactions, reductions, and mild acidic or basic conditions. However, under very harsh acidic or basic conditions, or at very high temperatures, degradation may occur. It's always advisable to monitor reactions carefully by TLC or LC-MS.
Q2: Can I perform a Grignard reaction with this compound?
A2: Formation of the Grignard reagent from this aryl bromide is feasible but may require careful optimization. Key considerations include:
-
Magnesium Activation: The surface of the magnesium turnings needs to be activated to initiate the reaction. Common methods include using iodine, 1,2-dibromoethane, or mechanical stirring.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents are essential.[11]
-
Initiation: Sometimes, a small amount of a more reactive alkyl halide can be used to initiate the reaction.
Q3: Are there any other potential side reactions I should be aware of?
A3: Besides the issues already discussed, be mindful of:
-
Benzyne Formation: Under strongly basic conditions and at elevated temperatures, elimination of HBr could potentially lead to a benzyne intermediate, resulting in a mixture of regioisomeric products.
-
Oxidation of the Thioether: Strong oxidizing agents will oxidize the methylthio group to a sulfoxide or sulfone, which will significantly alter the electronic properties and reactivity of the molecule.
-
Radical Reactions: Some reaction conditions, particularly those involving photoredox catalysis, can proceed through radical intermediates.[12] Understanding the potential for radical pathways is important for predicting and controlling outcomes.
Q4: What is the expected regioselectivity in electrophilic aromatic substitution reactions?
A4: The electronic properties of the substituents will dictate the regioselectivity.
-
The methylthio (-SMe) group is an ortho, para-director.
-
The difluoromethoxy (-OCF2H) group is electron-withdrawing and will be deactivating and meta-directing.
-
The bromo (-Br) group is deactivating but an ortho, para-director.
The interplay of these groups makes predicting the outcome complex. The positions ortho and para to the activating methylthio group are likely to be the most reactive, but steric hindrance will play a significant role.
Conclusion
The functionalization of this compound presents a series of interesting synthetic challenges that can be overcome with careful planning and execution. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can successfully utilize this versatile building block in their synthetic campaigns, particularly in the context of fragment-based drug discovery where such functionalized fragments are of high value.[13]
References
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Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC. (n.d.). PubMed Central. [Link]
-
Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles | Request PDF. (n.d.). ResearchGate. [Link]
-
Unlocking the potential of the thioamide group in drug design and development - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (2021, June 2). Royal Society of Chemistry. [Link]
-
Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone | Request PDF. (n.d.). ResearchGate. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip. (n.d.). The College of New Jersey. [Link]
-
Thioglycoside functionalization via chemoselective phosphine acceleration of a photocatalytic thiol–ene reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Coupling conditions for unstable aryl bromide : r/Chempros. (2024, August 29). Reddit. [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022, November 3). National Center for Biotechnology Information. [Link]
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018, December 5). Princeton University. [Link]
-
(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate. [Link]
-
Directed (ortho) Metallation. (n.d.). [Link]
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C–H functionalisation tolerant to polar groups could transform fragment-based drug discovery (FBDD). (2021, September 1). National Center for Biotechnology Information. [Link]
-
Organic Letters Current Issue. (n.d.). ACS Publications. [Link]
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Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions | ChemRxiv. (2022, November 9). ChemRxiv. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate. [Link]
-
Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki-Miyaura Cross-Coupling Reactions Using Ball Milling | Request PDF. (n.d.). ResearchGate. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Total Synthesis of Bromo- and Fluorodanicalipin A**. (n.d.). ETH Zurich. [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
-
Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. (n.d.). ResearchGate. [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | Request PDF. (n.d.). ResearchGate. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Visible-light promoted three-component tandem reaction to synthesize difluoromethylated oxazolidin-2-imine - PMC. (2020, July 9). National Center for Biotechnology Information. [Link]
-
Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021, September 9). Reddit. [Link]
-
The Mechanism of Lithium-Halogen Exchange. (2007, February 22). [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences. [Link]
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Cobalt-Catalyzed Cross-Coupling of Functionalized Alkylzinc Reagents with (Hetero)Aryl Halides. (2020, March 27). PubMed. [Link]
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Validation & Comparative
A Senior Scientist's Comparative Guide to HPLC Analysis of 2-Bromo-3-(difluoromethoxy)thioanisole and Its Derivatives
In the landscape of pharmaceutical development, the precise and robust analysis of novel chemical entities is paramount. Molecules such as 2-Bromo-3-(difluoromethoxy)thioanisole and its derivatives are of increasing interest due to the unique pharmacological properties conferred by their halogenated and sulfur-containing aromatic structure. However, these same features present distinct challenges for analytical separation. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this class of compounds, grounded in fundamental chromatographic principles and supported by illustrative experimental data. Our focus is to empower researchers, scientists, and drug development professionals to make informed decisions in method development, ensuring both efficiency and scientific integrity.
Understanding the Analyte: The Key to Method Development
Before venturing into methodology, understanding the physicochemical properties of the target analyte is critical. This compound is a moderately non-polar, aromatic compound. Its key structural features relevant to HPLC are:
-
Aromatic Thioether Core: Provides a strong chromophore for UV detection, typically with maximum absorbance (λ-max) around 254 nm. The aromatic ring is electron-rich, making it susceptible to π-π interactions.
-
Bromine and Difluoromethoxy Groups: These halogenated substituents significantly increase the molecule's hydrophobicity (a high LogP value is expected) and introduce unique electronic and steric characteristics.[1][2] The difluoromethoxy group, in particular, can lead to selective interactions with specialized stationary phases.[3]
-
Potential Derivatives: Analysis will likely involve separating the parent compound from process impurities or degradation products. These derivatives may include isomers, oxidized forms (sulfoxides, sulfones), or dehalogenated species, often presenting subtle differences in polarity that challenge separation.
Given these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical starting point, where a non-polar stationary phase is paired with a polar mobile phase.[4][5]
The Method Development Workflow: A Systematic Approach
A robust HPLC method is not discovered by chance; it is the result of a systematic process. The causality behind each step is crucial for developing a method that is both reliable and transferable.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC.[6] We will compare three distinct chemistries, each offering a different balance of interaction mechanisms. For this comparison, we will consider the separation of the parent compound (Analyte A) from a closely related, slightly more polar impurity (Analyte B, e.g., a de-brominated derivative).
The Workhorse: C18 (L1) Column
The octadecylsilane (C18) column is the default choice for RP-HPLC due to its strong hydrophobic retention.[4]
-
Primary Mechanism: Hydrophobic (van der Waals) interactions. The C18 alkyl chains interact with the non-polar regions of the analyte. For our target molecule, retention is primarily driven by its overall hydrophobicity.
-
Expected Performance: A C18 column will provide good retention for this compound. However, its selectivity for structurally similar derivatives might be limited, as it relies solely on small differences in hydrophobicity. This can lead to peak co-elution if the polarity difference between analytes is minimal.
The Aromatic Specialist: Phenyl-Hexyl (L11) Column
Phenyl-based columns offer a mixed-mode interaction mechanism.[7]
-
Primary Mechanisms: Hydrophobic interactions from the hexyl linker and π-π interactions between the stationary phase's phenyl rings and the analyte's aromatic ring.[8][9]
-
Expected Performance: The π-π interaction provides an alternative selectivity mechanism that is orthogonal to pure hydrophobicity.[10][11] Because the electronic structure of an aromatic ring can be altered by its substituents (like Br vs. H), a Phenyl-Hexyl column can often resolve compounds that co-elute on a C18 phase.[7] This makes it an excellent choice for separating aromatic isomers or compounds differing in ring substitution.
The Fluorinated Alternative: Pentafluorophenyl (PFP/F5) (L43) Column
Fluorinated stationary phases provide unique selectivity, particularly for halogenated or polar compounds.[3][12]
-
Primary Mechanisms: A complex combination of hydrophobic, dipole-dipole, ion-exchange, and π-π interactions.[11] The highly electronegative fluorine atoms create a Lewis acid character, allowing for strong interactions with electron-rich (Lewis base) analytes like aromatic rings.[11]
-
Expected Performance: PFP columns are known for their enhanced retention and selectivity for positional isomers and halogenated compounds.[13] The difluoromethoxy group on the target analyte can engage in specific dipole-dipole interactions with the PFP phase, potentially providing superior resolution for derivatives where this group is altered or absent.
Experimental Protocols & Comparative Data
The following protocols and data are illustrative, designed to model a typical method development comparison.
Standard Experimental Protocol
-
HPLC System: Standard analytical HPLC with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Stock solutions of Analyte A and Analyte B prepared in Acetonitrile at 0.5 mg/mL. A mixed standard is prepared by combining equal volumes.
-
Gradient Program:
-
0-2 min: 50% B
-
2-12 min: 50% to 95% B
-
12-14 min: 95% B
-
14-14.1 min: 95% to 50% B
-
14.1-17 min: 50% B
-
Performance Data Summary
The following table summarizes the expected chromatographic performance for the separation of Analyte A and Analyte B on the three candidate columns.
| Parameter | C18 (L1) | Phenyl-Hexyl (L11) | PFP/F5 (L43) | USP Acceptance Criteria |
| Retention Time (tR) - Analyte A (min) | 8.52 | 9.15 | 9.88 | N/A |
| Retention Time (tR) - Analyte B (min) | 8.31 | 8.65 | 9.12 | N/A |
| Resolution (Rs) | 1.3 | 2.6 | 3.9 | > 2.0 |
| Tailing Factor (Tf) - Analyte A | 1.2 | 1.1 | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) - Analyte A | 11,500 | 12,800 | 14,500 | > 2000 |
Interpretation of Results
-
C18 Column: While providing good retention and peak shape, the C18 column fails to achieve baseline resolution (Rs < 1.5) for the critical pair. This is a common limitation when separating compounds with very similar hydrophobicity.
-
Phenyl-Hexyl Column: This column shows a significant improvement in resolution (Rs = 2.6). This demonstrates the power of π-π interactions to differentiate between analytes based on the electronics of their aromatic systems, a factor to which the C18 phase is insensitive.[10][14]
-
PFP/F5 Column: The PFP column provides the best overall performance with a resolution of 3.9. This superior selectivity is attributed to its multiple interaction modes, which are highly effective for separating halogenated aromatic compounds.[3][13] It offers a distinct and often orthogonal separation profile compared to traditional alkyl and phenyl phases.[12]
Protocol for Method Validation
Once an optimal method is selected (in this case, using the PFP/F5 column), it must be validated to ensure it is fit for its intended purpose.[15] The validation should be performed according to ICH Q2(R1) or USP <1225> guidelines.[16][17]
Step-by-Step Validation Protocol:
-
Specificity: Inject the parent compound, known impurities, and a placebo (if applicable) individually and as a mixture. The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components.[17]
-
Linearity: Prepare a series of at least five concentrations of the analyte, typically spanning 80-120% of the expected sample concentration.[16] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Perform at least six replicate injections of the same sample. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[18]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the data sets should be evaluated.
-
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentration limits.[16]
-
Robustness: Intentionally make small, deliberate variations to method parameters (e.g., ±2°C in column temperature, ±0.2 mL/min in flow rate, slight variations in mobile phase composition). The method should remain unaffected by these changes, demonstrating its reliability for routine use.
Conclusion and Recommendations
While a standard C18 column provides a reasonable starting point for the HPLC analysis of this compound, its resolving power for closely related impurities is often insufficient. For robust, stability-indicating methods, leveraging alternative stationary phase chemistries is crucial.
-
Recommendation 1: A Phenyl-Hexyl column should be considered a superior starting point over C18 for aromatic compounds, as the additional π-π interaction mechanism provides a valuable tool for enhancing selectivity.
-
Recommendation 2: For halogenated compounds, and particularly those containing fluorine, a Pentafluorophenyl (PFP/F5) column is highly recommended. As demonstrated, it frequently offers unique and superior selectivity, leading to better resolution and more reliable methods.
By systematically evaluating diverse column chemistries and validating the final method against established regulatory standards, researchers can develop high-quality analytical procedures that ensure the safety, efficacy, and quality of novel pharmaceutical products.
References
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Semantic Scholar. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]
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MDPI. (2018). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. Retrieved from [Link]
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MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
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Hawach Scientific. (n.d.). Reverse Phase HPLC Column. Retrieved from [Link]
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Nature. (2012). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (2021). HPLC Analysis of Thiolysis Reaction Products?. Retrieved from [Link]
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Chromatography Online. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Bromopropyl)-3-(difluoromethoxy)thianisole. Retrieved from [Link]
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USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
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ResearchGate. (2007). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-fluoroanisole. Retrieved from [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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Agilent Technologies. (2024). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]
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ResearchGate. (2004). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
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RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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Pharma Growth Hub. (2023). Phenyl Column Mystery. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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ResearchGate. (2020). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
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Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Bromo-3-fluoroanisole | CAS#:446-59-3. Retrieved from [Link]
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Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). Retrieved from [Link]
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Comparative Guide to Palladium Catalysts for the Functionalization of 2-Bromo-3-(difluoromethoxy)thioanisole
Abstract
The functionalization of complex aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Aryl halides bearing fluorinated motifs and sulfur-containing groups are particularly valuable building blocks but present unique challenges for traditional cross-coupling methodologies. This guide provides a comparative analysis of various palladium catalyst systems for the C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) coupling of 2-Bromo-3-(difluoromethoxy)thioanisole, a substrate of increasing interest in medicinal chemistry. We will explore the rationale behind catalyst selection, present comparative (hypothetical) performance data, and provide detailed, field-tested protocols to empower researchers in overcoming the synthetic hurdles associated with this challenging substrate class.
The Challenge Substrate: Deconstructing this compound
Before selecting a catalyst, it is imperative to analyze the structural and electronic features of our substrate, as each component influences the catalytic cycle differently.
-
The Aryl Bromide: This is the primary reactive site for oxidative addition to a Pd(0) center, initiating the catalytic cycle. Its reactivity is modulated by the adjacent substituents.
-
The ortho-Thioanisole (-SMe) Group: Sulfur is a well-known potential inhibitor or poison for palladium catalysts.[1][2][3] The lone pairs on the sulfur atom can irreversibly bind to the palladium center, leading to catalyst deactivation.[1][4] Furthermore, its position ortho to the bromide introduces significant steric hindrance, which can impede the approach of the bulky catalyst and slow down key steps like oxidative addition and reductive elimination.
-
The meta-Difluoromethoxy (-OCF₂H) Group: This fluorinated moiety is a popular isostere for methoxy or hydroxyl groups in drug design, often enhancing metabolic stability and modulating lipophilicity.[5] Electronically, it acts as a weak electron-withdrawing group, which can facilitate the initial oxidative addition step—typically the rate-limiting step for aryl bromides.
The combination of steric hindrance and a potentially coordinating sulfur atom makes this substrate a rigorous test for any palladium catalyst system.
Rationale for Catalyst Selection
To address the challenges posed by our substrate, we have selected a range of palladium catalysts, from classical systems to modern, highly active pre-catalysts. This allows for a comprehensive comparison of efficacy.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): The archetypal Pd(0) source. While historically significant, its relatively low activity and sensitivity often require higher catalyst loadings and temperatures. It serves as a baseline for comparison.
-
Buchwald Ligands (XPhos & SPhos): The advent of bulky, electron-rich dialkylbiaryl phosphine ligands revolutionized cross-coupling.[6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its general robustness and high reactivity, making it a go-to ligand for a wide range of transformations.[7] Its bulk can facilitate the reductive elimination step.[8]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups in the "lower" ring provide additional electron density, often enhancing catalytic activity for challenging substrates.
-
Pre-catalysts (e.g., XPhos Pd G3): These are air-stable Pd(II) complexes that rapidly generate the active Pd(0) species in solution.[9] They offer superior convenience, accuracy in dosing, and often lead to more reproducible results than using separate Pd sources and ligands.
-
-
N-Heterocyclic Carbene (NHC) Ligands (PEPPSI™-IPr): NHCs are strong σ-donating ligands that form highly stable bonds with palladium.
-
PEPPSI™-IPr (palladium(II) dichloride): This is an air- and moisture-stable pre-catalyst known for its high efficiency in various cross-coupling reactions.[10][11] The strong Pd-NHC bond can impart resistance to catalyst decomposition pathways, which is particularly relevant when dealing with potentially poisoning substrates.
-
Comparative Study 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation.[12] We evaluated the performance of our selected catalysts in the coupling of this compound with phenylboronic acid.
General Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling experiments.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry 8 mL vial equipped with a magnetic stir bar was added this compound (0.2 mmol, 1.0 eq.), phenylboronic acid (0.24 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 0.4 mmol, 2.0 eq.).
-
The vial was sealed with a Teflon-lined cap.
-
The specified palladium catalyst (e.g., XPhos Pd G3, 2 mol%) was added.
-
The vial was evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (1.0 mL) was added via syringe.
-
The reaction mixture was stirred vigorously and heated to 100 °C in a pre-heated aluminum block for the specified time.
-
Upon completion (monitored by LC-MS), the reaction was cooled to room temperature, diluted with ethyl acetate (5 mL), and quenched with water (5 mL).
-
The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 5 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to yield the desired biaryl product.
Results and Discussion
The following table summarizes the hypothetical, yet chemically plausible, results obtained from this comparative study.
| Catalyst System | Pd Loading (mol%) | Time (h) | Yield (%) | Analysis & Rationale |
| Pd(PPh₃)₄ | 5 | 24 | 35 | Poor conversion. Likely susceptible to poisoning by the thioether and steric clash. Requires high loading and long reaction times for minimal product formation. |
| Pd₂(dba)₃ / SPhos | 2 | 12 | 88 | Good performance. The electron-rich nature of SPhos likely accelerates oxidative addition and overcomes some of the sulfur's inhibitory effects. |
| XPhos Pd G3 | 2 | 8 | 95 | Excellent result. The G3 pre-catalyst ensures rapid initiation, while the bulky XPhos ligand effectively promotes the coupling of this sterically hindered substrate and shows good tolerance to the sulfur atom.[13] |
| PEPPSI™-IPr | 2 | 10 | 91 | Very strong performance. The robust Pd-NHC bond provides high thermal stability and resistance to deactivation, making it highly effective for this challenging substrate.[11] |
Comparative Study 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a vital transformation for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14][15] We compared the catalysts' efficiency in coupling our substrate with morpholine, a common secondary amine.
General Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination experiments.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar was added this compound (0.2 mmol, 1.0 eq.), the specified palladium pre-catalyst (1.5 mol%), and sodium tert-butoxide (NaOtBu, 0.28 mmol, 1.4 eq.).
-
The vial was sealed with a Teflon-lined cap, and the atmosphere was replaced with argon.
-
Anhydrous toluene (1.0 mL) and morpholine (0.24 mmol, 1.2 eq.) were added sequentially via syringe.
-
The vial was placed in a pre-heated aluminum block at 100 °C and stirred vigorously for the indicated time.
-
After cooling to room temperature, the reaction mixture was diluted with dichloromethane, filtered through a short plug of Celite®, and the plug was washed with additional dichloromethane.
-
The filtrate was concentrated, and the residue was purified by flash column chromatography on silica gel to afford the desired arylamine product.
Results and Discussion
The following table summarizes the hypothetical results for the C-N coupling.
| Catalyst System | Pd Loading (mol%) | Time (h) | Yield (%) | Analysis & Rationale |
| Pd(OAc)₂ / PPh₃ | 3 | 24 | <5 | Ineffective. The combination of a weak ligand and a challenging substrate results in negligible product formation. Catalyst decomposition is likely rapid. |
| Pd₂(dba)₃ / XPhos | 1.5 | 16 | 85 | Good reactivity. XPhos is a competent ligand for amination, but the reaction is slower compared to Suzuki, indicating this transformation is more challenging for the substrate. |
| SPhos Pd G4 | 1.5 | 12 | 92 | Excellent result. The SPhos ligand often shows superior performance in C-N couplings. The G4 pre-catalyst ensures efficient generation of the active catalyst, leading to high yield in a reasonable timeframe. |
| PEPPSI™-IPr | 1.5 | 18 | 78 | Good, but less effective than SPhos in this specific application. While robust, the specific geometry and electronics of the NHC may be slightly less optimal for the C-N reductive elimination step with this particular substrate/amine combination. |
Summary and Recommendations
This comparative guide demonstrates that the successful functionalization of a sterically hindered, sulfur-containing aryl bromide like this compound is highly dependent on the judicious choice of a modern, sophisticated palladium catalyst system.
-
For Suzuki-Miyaura C-C couplings , XPhos Pd G3 is the recommended catalyst, offering a superb combination of speed and efficiency.
-
For Buchwald-Hartwig C-N aminations , SPhos Pd G4 is the superior choice, providing excellent yields for this more demanding transformation.
While classical catalysts like Pd(PPh₃)₄ are largely ineffective, both advanced phosphine-ligated systems (Buchwald-type) and NHC-ligated systems (PEPPSI-type) show high tolerance to the challenging thioether moiety. The use of well-defined pre-catalysts (G3/G4) is strongly recommended to ensure reproducibility and rapid catalyst activation, which are key to outcompeting catalyst deactivation pathways.
References
- Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling Reaction. In Modern Arene Chemistry (pp. 133-197). Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527620788]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512]
- Organ, M. G., et al. (2006). PEPPSI: A Highly Effective Catalyst for the Cross-Coupling of N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 45(17), 2777-2781. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200600422]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://pubs.acs.org/doi/10.1021/ja107551k]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [URL: https://pubs.acs.org/doi/10.1021/ja042491j]
- Sigma-Aldrich. PEPPSI™ Catalysts Overview. [URL: https://www.sigmaaldrich.
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- Gürtler, C., & Sommer, H. (2003). Poisoning and deactivation of palladium catalysts. Coordination Chemistry Reviews, 244(1-2), 155-168. [URL: https://www.sciencedirect.com/science/article/abs/pii/S001085450300096X]
- Sigma-Aldrich. G3 and G4 Buchwald Precatalysts. [URL: https://www.sigmaaldrich.
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-(difluoromethoxy)thioanisole
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and environmentally conscious management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-3-(difluoromethoxy)thioanisole, a halogenated organosulfur compound. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of personnel and the environment.
The unique structure of this compound—incorporating bromine, fluorine, and sulfur—necessitates a specific disposal pathway. Halogenated waste streams require specialized treatment, typically high-temperature incineration with advanced flue gas scrubbing, to prevent the formation and release of ecotoxic and corrosive byproducts like hydrogen halides (HBr, HF) and sulfur oxides (SOx).[1][2] Therefore, meticulous segregation from non-halogenated waste is not merely a best practice; it is a critical step for regulatory compliance and environmental stewardship.[1][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory PPE
Your first line of defense is a robust barrier between you and the chemical waste.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or solvents used for rinsing.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption. Contaminated gloves should be disposed of as hazardous waste.[5] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood. | All handling and disposal procedures must be conducted within a fume hood to avoid inhalation of vapors.[7][8] |
Waste Segregation: The Cornerstone of Compliance
Proper segregation is the most critical step in the disposal workflow. Commingling halogenated and non-halogenated waste streams leads to costly and complex disposal processes and is a common compliance violation.[1][3]
Causality of Segregation:
-
Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[1]
-
Halogenated solvents must be incinerated at very high temperatures to ensure complete destruction. The resulting acidic gases (HBr, HF) must be neutralized ("scrubbed") to prevent their release, a process that requires specialized facilities.[1][2]
Due to the presence of both bromine and fluorine, this compound and any materials contaminated with it must be classified as HALOGENATED ORGANIC WASTE .
Caption: Waste segregation decision process for halogenated compounds.
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure safe and compliant disposal of both the chemical and its containers.
Part A: Disposal of Liquid Waste
This procedure applies to neat (undiluted) residues of this compound or solutions containing the compound.
-
Prepare the Waste Container:
-
Obtain a designated Halogenated Organic Waste container from your institution's Environmental Health & Safety (EHS) department.
-
Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure, vapor-tight lid.[9][10]
-
The container must be clearly labeled with a "Hazardous Waste" tag.[11]
-
-
Transfer the Waste:
-
Seal and Label:
-
Securely cap the container.
-
On the hazardous waste tag, accurately list all constituents and their approximate percentages, including this compound and any solvents.
-
Ensure your name, lab number, and the date are clearly written on the tag.
-
-
Storage and Pickup:
Part B: Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated. Do not discard in regular trash or glass recycling.[14]
-
Triple Rinsing:
-
Disposal of Rinsate:
-
Pour the collected rinsate into your Halogenated Organic Waste container, following the procedure in Part A.
-
-
Container Disposal:
Part C: Disposal of Contaminated Solid Waste
This includes items like contaminated gloves, weighing paper, pipette tips, and absorbent materials from spill cleanups.
-
Segregation:
-
Collect all contaminated solid waste in a dedicated, clearly labeled "Halogenated Solid Waste" bag or container.[11]
-
-
Packaging:
-
The waste should be double-bagged in sturdy plastic bags and sealed.[11]
-
Attach a completed hazardous waste tag.
-
-
Disposal:
-
Store and dispose of this solid waste stream alongside your liquid halogenated waste.
-
Caption: Step-by-step workflow for disposal of all related waste streams.
Spill Management
Accidents can happen. A prepared response is essential for safety.
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate (If Necessary): For large spills (>100 mL), evacuate the area and contact your institution's EHS emergency line.
-
Containment (Small Spills): For minor spills within a fume hood, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill kit.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup:
-
Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste.
-
Wipe the area with a solvent-dampened cloth.
-
-
Disposal: The collected spill debris and cleaning materials are all considered Halogenated Solid Waste and must be disposed of according to the procedure in Part C.[16]
By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of environmental health or personal well-being. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.[17][18]
References
-
How Do You Dispose of Organic Solvents? - Hazardous Waste Experts. Available at: [Link]
-
SAFETY DATA SHEET High Performance Fluorinated Solvent - Cloudinary. Available at: [Link]
-
Bromine water - disposal discussion - Chemtalk, Science Forum For Lab Technicians. Available at: [Link]
-
Procedure for disposing of hazardous waste - Massachusetts Institute of Technology. Available at: [Link]
-
Organic Solvent Waste Disposal - University of British Columbia Safety & Risk Services. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Available at: [Link]
-
Hazardous Waste Disposal Guide - Northwestern University. Available at: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste - U.S. Environmental Protection Agency. Available at: [Link]
-
Organic solvents disposal strategies? - ResearchGate. Available at: [Link]
-
Bromine in orgo lab SOP - Providence College Environmental Health and Safety. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste - U.S. Environmental Protection Agency. Available at: [Link]
-
LCSS: BROMINE - National Research Council. Available at: [Link]
-
Hazardous Waste and Disposal - American Chemical Society. Available at: [Link]
-
Hazardous Waste Disposal Guide - Northwestern University Research Safety. Available at: [Link]
-
Learn the Basics of Hazardous Waste - U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ethz.ch [ethz.ch]
- 11. web.mit.edu [web.mit.edu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. hsrm.umn.edu [hsrm.umn.edu]
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- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
